4-(Chloromethyl)phenyltrimethoxysilane
Description
Strategic Importance of Reactive Functional Groups in Silane (B1218182) Chemistry
The strategic importance of organosilanes is intrinsically linked to their dual functionality. A typical organosilane molecule possesses two distinct types of reactive groups. gelest.com The first is a hydrolyzable group, commonly an alkoxy group (like methoxy (B1213986) or ethoxy), which, upon hydrolysis, forms reactive silanol (B1196071) (Si-OH) groups. researchgate.net These silanols can then condense with hydroxyl groups on the surface of inorganic materials to form stable siloxane (Si-O-substrate) bonds. scbt.com
The second component is a non-hydrolyzable organofunctional group. gelest.com This organic moiety is what allows the silane to interact and chemically bond with an organic polymer matrix. The nature of this functional group—be it amino, epoxy, vinyl, or, in the case of the subject compound, a chloromethyl group—is selected based on its compatibility and reactivity with the specific polymer system being used. scbt.com This tailored reactivity is the key to achieving strong interfacial coupling and, consequently, to the performance enhancement of the composite material.
Overview of Research Paradigms Involving 4-(Chloromethyl)phenyltrimethoxysilane
This compound is a prime example of a bifunctional organosilane that has garnered significant interest in various research paradigms. Its molecular structure features a trimethoxysilyl group for inorganic surface reactivity and a chloromethylphenyl group that serves as a versatile reactive site for a range of organic transformations.
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₅ClO₃Si |
| Molecular Weight | 246.76 g/mol |
| Boiling Point | 279.8 °C at 760 mmHg lookchem.com |
| Density | 1.11 g/cm³ lookchem.com |
| Refractive Index | 1.4965 lookchem.com |
| Flash Point | 103 °C lookchem.com |
| Solubility | Hydrolyzes in water lookchem.com |
Detailed research findings have highlighted its utility in several cutting-edge applications:
Surface Modification and Functionalization: Research has demonstrated the use of this compound (p-CMPTMS) in the surface modification of nanomaterials. For instance, it has been employed as a photoreactive silane coupling agent for creating self-heating materials from multi-walled carbon nanotube (MWCNT)-coated glass. nih.gov In this application, the trimethoxysilyl group anchors the molecule to the glass surface, while the chloromethyl group provides a reactive handle for further functionalization or polymerization.
Polymer Synthesis: The compound serves as a critical reagent in polymer synthesis, particularly in creating polymers with tailored end-groups. One notable application is in the synthesis of trimethoxysilane (B1233946) end-capped linear polystyrene. researchgate.net This is achieved through anionic polymerization of styrene, followed by end-capping with p-chloromethylphenyl trimethoxysilane (CMPTMS). researchgate.net The resulting polymer possesses a reactive silane terminus, enabling it to be grafted onto surfaces or cross-linked to form networks. researchgate.net
These research paradigms underscore the strategic importance of this compound as a versatile molecular building block in materials science, enabling the creation of novel materials with enhanced properties for a wide range of technological applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]-trimethoxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClO3Si/c1-12-15(13-2,14-3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOFHTCCTUEJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)CCl)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066984 | |
| Record name | 4-(Chloromethyl)phenyltrimethoxysilane | |
| Source | EPA DSSTox | |
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Molecular Weight |
246.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24413-04-5 | |
| Record name | [p-(Chloromethyl)phenyl]trimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24413-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-4-(trimethoxysilyl)- | |
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| Record name | Benzene, 1-(chloromethyl)-4-(trimethoxysilyl)- | |
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| Record name | 4-(Chloromethyl)phenyltrimethoxysilane | |
| Source | EPA DSSTox | |
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| Record name | 4-(chloromethyl)phenyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Pathways and Mechanistic Studies of 4 Chloromethyl Phenyltrimethoxysilane and Its Derivatives
Advanced Synthetic Methodologies for 4-(Chloromethyl)phenyltrimethoxysilane
The preparation of this compound can be approached through several synthetic routes, each with its own set of advantages and challenges. Key methodologies include esterification reactions, the introduction of the chloromethyl group via coupling reactions, and strategies to control the regioselectivity of the synthesis to obtain specific isomers.
Esterification Reactions and Optimization Strategies
A primary route for the synthesis of silane (B1218182) esters like this compound involves the esterification of the corresponding chlorosilane with an alcohol. In a typical procedure, (4-chloromethyl)phenyltrichlorosilane is reacted with methanol (B129727) to yield the desired trimethoxysilane (B1233946). google.com
The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction. google.com Optimization of this process focuses on maximizing the yield and purity of the final product while minimizing reaction times and the formation of side products. Key parameters for optimization include reaction temperature, the stoichiometry of the reactants, the choice of base, and the method of HCl removal.
A patented method describes the liquid-phase esterification of chloromethyltrichlorosilane with absolute methanol in a reaction tower. google.com The crude product is then neutralized with triethylamine, filtered, and rectified to obtain high-purity chloromethyl trimethoxysilane. This continuous process is reported to achieve yields of 96-98% and product content of up to 98% or more. google.com The traditional batch process, in contrast, often involves longer reaction times and can lead to the accumulation of HCl, which may cause side reactions and lower yields. google.com
Table 1: Comparison of Synthetic Methods for Chloromethyl-functionalized Silanes
| Method | Precursors | Catalyst/Reagent | Key Features | Reported Yield | Reference |
| Esterification | Chloromethyltrichlorosilane, Methanol | Triethylamine | Continuous liquid-phase reaction, high purity | 96-98% | google.com |
| Grignard Reaction | p-Chlorobenzyl chloride, Tetraalkoxysilane | Magnesium, Catalyst (e.g., CuCN) | Formation of a C-Si bond, requires anhydrous conditions | Yields can be variable and require optimization | nih.gov |
| Blanc Chloromethylation | Phenyltrimethoxysilane (B147435), Formaldehyde (B43269), HCl | Lewis Acid (e.g., ZnCl2) | Direct introduction of the chloromethyl group, regioselectivity can be an issue | Not specifically reported for this substrate | scilit.com |
This table provides a summary of potential and reported synthetic methods. Yields are indicative and can vary based on specific reaction conditions.
Coupling Reactions for Chloromethyl Group Introduction
An alternative approach to constructing this compound involves the formation of the silicon-carbon bond through a coupling reaction. The Grignard reaction is a powerful tool for this purpose. In this method, a Grignard reagent is prepared from a suitable aryl halide and then reacted with a silicon electrophile.
For the synthesis of this compound, one could envision the reaction of a Grignard reagent derived from p-chlorobenzyl chloride with a tetraalkoxysilane, such as tetramethoxysilane. However, the preparation of Grignard reagents from benzyl (B1604629) halides can be challenging due to the high reactivity of the benzylic position, which can lead to side reactions like Wurtz coupling. nih.gov
The use of catalysts, such as copper(I) cyanide (CuCN), has been shown to improve the efficiency of coupling reactions between Grignard reagents and organic halides. nih.gov While not specifically detailed for the synthesis of this compound, these catalytic systems offer a promising avenue for exploration. The reaction of p-chlorophenylmagnesium chloride with trichlorosilane (B8805176) has also been explored, which could be a precursor route.
Regioselectivity Control in Isomer Synthesis
The synthesis of (chloromethyl)phenyltrimethoxysilane can potentially yield three different positional isomers: ortho, meta, and para. Controlling the regioselectivity of the synthesis is crucial for obtaining the desired isomer, which is most commonly the para-isomer (this compound) for many applications due to its linear structure and predictable reactivity. scilit.comcymitquimica.com
When the chloromethyl group is introduced onto the aromatic ring via electrophilic aromatic substitution, such as in the Blanc chloromethylation (reaction of an aromatic compound with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst), the directing effects of the trimethoxysilyl group become critical. scilit.com The silyl (B83357) group is generally considered to be an ortho, para-director, but the steric bulk of the trimethoxysilyl group may favor para-substitution.
Strategies to control regioselectivity can include the choice of catalyst, solvent, and reaction temperature. For instance, in the chloromethylation of other aromatic compounds, the use of specific catalysts and reaction conditions has been shown to influence the isomer distribution. scilit.com However, detailed studies on the regioselective chloromethylation of phenyltrimethoxysilane are not widely available in the public domain. An alternative approach to ensure regioselectivity is to start with a precursor that already has the desired substitution pattern, such as p-chlorobenzyl chloride for a Grignard-based synthesis.
Reaction Chemistry of the Chloromethyl Group
The chloromethyl group in this compound is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.
Nucleophilic Substitution Reactions with Varied Nucleophiles (e.g., amines, thiols, azoles)
The benzylic chloride of this compound is susceptible to nucleophilic attack, making it an excellent substrate for S_N2 reactions. This allows for the facile introduction of various functional groups.
Amines: The reaction with primary and secondary amines leads to the formation of the corresponding aminomethylphenyltrimethoxysilane derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed. The resulting amino-functionalized silanes are valuable as adhesion promoters and for surface modification.
Thiols: Similarly, reaction with thiols or thiophenols in the presence of a base yields thioether derivatives. These sulfur-containing organosilanes can have applications in areas such as heavy metal scavenging and the preparation of functionalized nanoparticles.
Azoles: The chloromethyl group can react with nitrogen-containing heterocycles like triazoles to form N-substituted derivatives. For example, 1,2,3-triazoles can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (click chemistry) where the azide (B81097) is generated from the chloromethyl group, or by direct alkylation of a pre-formed triazole ring. lookchem.com These triazole-containing silanes are of interest for their potential applications in medicinal chemistry and materials science. researchgate.netchemspider.com
Table 2: Examples of Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Primary Amine | Butylamine | N-Butylaminomethylphenyltrimethoxysilane | Adhesion promoter |
| Secondary Amine | Diethylamine | N,N-Diethylaminomethylphenyltrimethoxysilane | Surface modification |
| Thiol | Ethanethiol | Ethylthiomethylphenyltrimethoxysilane | Metal scavenging |
| Thiophenol | Thiophenol | Phenylthiomethylphenyltrimethoxysilane | Functionalized nanoparticles |
| Azole | 1,2,4-Triazole | (1,2,4-Triazol-1-yl)methylphenyltrimethoxysilane | Biologically active materials |
This table illustrates the versatility of the chloromethyl group in reacting with various nucleophiles to form a diverse range of derivatives.
Functional Group Transformations and Derivatization
Beyond simple nucleophilic substitution, the chloromethyl group can be converted into a variety of other functional groups, further expanding the synthetic utility of this compound.
For instance, the chloromethyl group can be oxidized to an aldehyde (formyl) group, which can then participate in a wide range of subsequent reactions such as reductive amination, Wittig reactions, and the formation of imines and oximes. Another important transformation is the conversion of the chloromethyl group to a phosphonium (B103445) salt by reaction with a phosphine (B1218219), such as triphenylphosphine. These phosphonium salts are key intermediates in the Wittig reaction for the formation of alkenes.
Furthermore, the chlorine atom can be replaced by other halogens (e.g., iodine via the Finkelstein reaction) to modulate the reactivity of the benzylic position. The introduction of a cyano group through reaction with a cyanide salt provides a precursor for the synthesis of carboxylic acids, amides, and amines after hydrolysis or reduction.
These transformations, coupled with the reactivity of the trimethoxysilyl group, make this compound a highly valuable and versatile platform for the synthesis of complex organosilicon compounds with tailored properties and functionalities.
Reactivity in Cross-Coupling Reactions (e.g., Hiyama, Suzuki-Miyaura)
The reactivity of this compound in cross-coupling reactions is dictated by its two primary functional groups: the trimethoxysilyl group attached to the phenyl ring and the chloromethyl substituent. While specific studies on the Hiyama and Suzuki-Miyaura coupling of this compound are not extensively documented in the literature, its reactivity can be inferred from the behavior of related compounds, such as phenyltrimethoxysilane and benzyl chlorides.
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. bohrium.com The reaction is a powerful tool for the formation of carbon-carbon bonds and offers advantages over other methods like the Suzuki-Miyaura or Stille couplings due to the low toxicity of organosilicon reagents. researchgate.net The key to the Hiyama coupling is the activation of the silicon-carbon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. bohrium.com This activation leads to the formation of a pentavalent silicate, which is more reactive in the transmetalation step of the catalytic cycle. bohrium.com
For phenyltrimethoxysilane, a close analog of this compound, the Hiyama coupling has been successfully employed to form biaryl compounds. For instance, the palladium chloride-catalyzed Hiyama coupling of phenyltrimethoxysilane with various aryl halides has been shown to proceed in good yields. researchgate.net The reaction tolerates a wide range of functional groups on the aryl halide, including electron-donating and electron-withdrawing groups. researchgate.net The presence of the chloromethyl group on the phenyl ring of this compound is expected to influence the electronic properties of the arylsilane, which in turn can affect the rate and efficiency of the Hiyama coupling.
The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that couples organoboron compounds with organic halides or triflates. researchgate.netscispace.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the organic halide, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product. researchgate.net While the trimethoxysilyl group of this compound is not the typical coupling partner in a Suzuki-Miyaura reaction, the chloromethyl group, being a benzylic chloride, could potentially participate in such couplings. However, the Suzuki-Miyaura coupling of benzyl chlorides can sometimes be challenging.
It is also plausible that under certain cross-coupling conditions, the chloromethyl group of this compound could undergo coupling reactions. Nickel-catalyzed cross-electrophile coupling reactions have been developed for unactivated alkyl chlorides, demonstrating the potential for C(sp³)–C(sp²) bond formation. gelest.comncsu.edu
The following table summarizes the general conditions for Hiyama coupling of a related arylsilane:
| Catalyst System | Organosilane | Coupling Partner | Activator | Solvent | Yield | Reference |
| PdCl₂ | Phenyltrimethoxysilane | 4-Bromoanisole | TBAF·3H₂O | Toluene (B28343) | High | researchgate.net |
| Pd(OAc)₂ / XPhos | Phenyltrifluorosilane | 4-Chloroanisole | TBAF | t-BuOH | 71% | mdpi.com |
Table 1: Examples of Hiyama Coupling Conditions for Arylsilanes
Hydrolysis and Condensation Mechanisms of Trimethoxysilane Moiety
The trimethoxysilane moiety of this compound is susceptible to hydrolysis and condensation reactions, which are fundamental to the formation of polysiloxane networks and for the application of this compound as a coupling agent or surface modifier.
The hydrolysis of alkoxysilanes, such as the trimethoxysilane group in this compound, is the initial step in the formation of siloxane bonds. This reaction involves the cleavage of the silicon-oxygen bond of the alkoxy group by water to form a silanol (B1196071) (Si-OH) and an alcohol. bohrium.com The hydrolysis of trialkoxysilanes proceeds in a stepwise manner, with each of the three alkoxy groups being sequentially replaced by a hydroxyl group.
The kinetics of hydrolysis are influenced by several factors, including pH, catalyst, solvent, and the nature of the organic substituent on the silicon atom. bohrium.com The hydrolysis can be catalyzed by both acids and bases. bohrium.com Under acidic conditions, the reaction is thought to proceed via the protonation of the alkoxy oxygen, making the silicon atom more susceptible to nucleophilic attack by water. In basic catalysis, the hydroxide (B78521) ion directly attacks the silicon atom.
The rate of hydrolysis is also dependent on the steric bulk of the alkoxy groups, with methoxy (B1213986) groups hydrolyzing faster than ethoxy groups. gelest.com The organic substituent on the silicon atom also plays a role; electron-withdrawing groups can increase the rate of hydrolysis by making the silicon atom more electrophilic. The 4-(chloromethyl)phenyl group is expected to have an electron-withdrawing effect, which could potentially accelerate the hydrolysis of the trimethoxysilane moiety compared to unsubstituted phenyltrimethoxysilane.
Studies on the hydrolysis of various organotrialkoxysilanes have shown that the rate constants for the hydrolysis of the first, second, and third alkoxy groups are different. nih.gov
Following hydrolysis, the resulting silanols can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and eventually a cross-linked polysiloxane network. mdpi.com Condensation can occur between two silanols (releasing water) or between a silanol and an unhydrolyzed alkoxysilane (releasing alcohol).
The formation of the siloxane network is a complex process involving competing hydrolysis and condensation reactions. The structure of the resulting network is influenced by the reaction conditions. For example, at low pH, the rate of hydrolysis is typically faster than the rate of condensation, leading to more open, less-branched structures. Conversely, at higher pH, condensation is faster, which can result in more compact, highly branched, or even particulate structures.
The temperature also plays a significant role in the network formation. Higher temperatures generally accelerate both hydrolysis and condensation rates, leading to a more rapid formation of a dense siloxane network. mdpi.com The presence of the bulky 4-(chloromethyl)phenyl group can sterically hinder the condensation process, potentially leading to a more ordered or porous network structure compared to smaller alkyl-substituted silanes.
The choice of catalyst has a profound effect on the condensation behavior of alkoxysilanes. researchgate.net As with hydrolysis, condensation can be catalyzed by both acids and bases. The catalyst not only affects the rate of condensation but can also influence the structure of the final polysiloxane network.
For example, base catalysts, such as amines or hydroxides, tend to promote the formation of more highly condensed and cross-linked networks. researchgate.net Acid catalysts, on the other hand, can favor the formation of more linear or less branched polymers, especially when the water-to-silane ratio is low. The specific catalyst used can also lead to different product characteristics, such as viscosity. researchgate.net The catalytic conditions can be tuned to control the molecular weight and architecture of the resulting polysiloxane.
The following table summarizes the effect of different catalysts on the condensation of a siloxane system:
| Catalyst | Effect on Product Viscosity | Reference |
| Cation Exchange Resin | No significant change | researchgate.net |
| Titanate Butyl Ester (TBOT) | No significant change | researchgate.net |
| NS01 | Increase from 50 mPa·s to 500 mPa·s | researchgate.net |
| Tetramethylammonium Hydroxide (TMAH) | Increase from 50 mPa·s to 2000 mPa·s | researchgate.net |
Table 2: Influence of Catalysts on Condensation
Computational and Theoretical Investigations of Reaction Pathways
Computational and theoretical methods, such as density functional theory (DFT), are powerful tools for investigating the reaction pathways and mechanisms of organosilane reactions at the molecular level. ncsu.edu While specific computational studies on this compound are not widely available, the principles and methodologies can be applied to understand its reactivity.
Theoretical studies can provide insights into the energetics of hydrolysis and condensation reactions, including the calculation of activation barriers for different reaction steps. ncsu.edu This information can help to elucidate the reaction mechanism and predict the most favorable reaction pathways under different conditions. For example, DFT calculations can be used to model the transition states of hydrolysis and condensation reactions, providing a detailed picture of the bond-breaking and bond-forming processes.
Furthermore, computational methods can be used to study the interaction of silanes and their hydrolysis products with surfaces. ncsu.edu This is particularly relevant for understanding the performance of this compound as a coupling agent, where it is designed to bridge an inorganic substrate and an organic polymer. Theoretical calculations can help to determine the preferred orientation of the silane on the surface and the energetics of the covalent bond formation between the silanol and the substrate.
For instance, studies on the silylation of cellulose (B213188) with methyltriethoxysilane have used DFT to analyze the reaction activity centers and investigate the grafting and condensation reaction mechanisms on the cellulose surface. ncsu.edu Such studies can reveal which hydrolysis products are most reactive and whether the silylation process follows a monolayer or multilayer coating mechanism. ncsu.edu Similar computational approaches could be applied to this compound to understand its interaction with various substrates and to optimize its application as a surface modifier.
Surface Engineering and Interfacial Phenomena Through 4 Chloromethyl Phenyltrimethoxysilane
Fundamental Principles of Silane (B1218182) Grafting on Inorganic Substrates
The surface modification of inorganic materials with organofunctional silanes, such as 4-(chloromethyl)phenyltrimethoxysilane, is a cornerstone of advanced materials science. This process hinges on the unique bifunctional nature of the silane molecule, which allows it to act as a molecular bridge between inorganic substrates and organic materials. The following sections delve into the fundamental mechanisms that govern the grafting of these silanes onto various surfaces.
Adsorption and Chemisorption Mechanisms on Metal Oxides and Siliceous Surfaces
The initial step in the surface modification process involves the adsorption of the silane from a solution onto the substrate. This can occur through physisorption, driven by weaker van der Waals forces, or more importantly, through chemisorption, which involves the formation of stronger, direct chemical bonds. For silane grafting to be effective and durable, chemisorption is the desired pathway.
The surface of metal oxides and siliceous materials like silica (B1680970) and glass is typically populated with hydroxyl (-OH) groups, especially after appropriate surface activation. These surface hydroxyl groups are the primary reaction sites for silane molecules. The process generally follows these steps:
Hydrolysis: The methoxy (B1213986) groups (-OCH3) of this compound react with water molecules present in the solvent or adsorbed on the substrate surface. This hydrolysis reaction replaces the methoxy groups with hydroxyl groups, forming silanetriols (R-Si(OH)3) and releasing methanol (B129727) as a byproduct. The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. researchgate.netafinitica.comncsu.edu Acidic conditions are often employed to promote the formation of hydrolyzed silane molecules while slowing down the subsequent condensation reactions. researchgate.net
Condensation and Adsorption: The newly formed silanetriols can then interact with the surface hydroxyl groups of the substrate. This can occur through two primary mechanisms:
Direct Condensation with Surface Hydroxyls: A silanol (B1196071) group on the hydrolyzed silane molecule can condense with a hydroxyl group on the substrate surface, forming a stable, covalent siloxane bond (Si-O-Si) and releasing a water molecule.
Hydrogen Bonding: Initially, the silanetriols may form hydrogen bonds with the surface hydroxyl groups. This serves as a precursor to the formation of covalent bonds and helps to organize the silane molecules at the interface.
The competition between hydrolysis and condensation is a critical factor. researchgate.net While hydrolysis is necessary to activate the silane, premature self-condensation of the silanetriols in solution can lead to the formation of oligomers or larger polysiloxane networks. ncsu.eduscispace.com These larger structures may have reduced reactivity towards the surface and can lead to a less uniform and poorly adhered film.
Formation of Covalent Siloxane Bonds at Interfaces
The hallmark of silane grafting is the formation of a robust and stable interface through the creation of covalent siloxane (Si-O-Substrate) bonds. This process, which follows the initial hydrolysis and adsorption steps, is essentially a condensation reaction.
Once the hydrolyzed this compound molecules are in close proximity to the substrate surface, the silanol groups (Si-OH) react with the surface hydroxyl groups (M-OH, where M is Si, Ti, Al, Fe, etc.). This condensation reaction results in the formation of a covalent M-O-Si linkage and the elimination of a water molecule.
In addition to bonding with the substrate, the silanol groups of adjacent grafted silane molecules can also undergo intermolecular condensation. This lateral cross-linking creates a highly networked, two-dimensional polysiloxane layer on the substrate surface. This network structure enhances the stability and durability of the functional coating.
The extent of covalent bond formation and the structure of the resulting silane layer are influenced by several factors:
Reaction Conditions: Temperature, reaction time, and the concentration of the silane solution play a significant role.
Substrate Surface: The density and reactivity of the surface hydroxyl groups are crucial.
Solvent System: The choice of solvent can affect the hydrolysis and condensation rates, as well as the solubility of the silane and its byproducts. uah.edu
The final grafted layer consists of this compound molecules anchored to the surface through strong siloxane bonds, with the chloromethylphenyl group oriented away from the substrate, ready for subsequent functionalization or interaction with a polymer matrix.
Surface Functionalization Strategies using this compound
The reactive chloromethyl group and the surface-active trimethoxysilyl group of this compound make it a versatile molecule for the functionalization of a wide array of materials. This section explores its application in modifying various substrates.
Modification of Silica and Glass Substrates
Silica (SiO2) and glass are ideal substrates for silanization due to their surfaces being rich in silanol (Si-OH) groups, which are prime targets for reaction with hydrolyzed this compound. uah.eduresearchgate.net The functionalization process typically involves immersing the substrate in a solution of the silane, often in an organic solvent like toluene (B28343) or ethanol, sometimes with the addition of a small amount of water to facilitate hydrolysis. uah.eduuah.edu
The trimethoxysilyl end of the molecule covalently bonds to the silica or glass surface, forming a durable self-assembled monolayer (SAM). uah.edu This process effectively transforms the hydrophilic character of the native oxide surface into a hydrophobic and organo-reactive surface, characterized by the outward-projecting chloromethylphenyl groups.
Table 1: Research Findings on Silica and Glass Modification
| Substrate | Silane Used | Key Findings | Reference |
|---|---|---|---|
| Silica Nanoparticles | Phenyltrimethoxysilane (B147435) (related compound) | Successful substitution of surface silanol groups with phenyl groups, leading to altered surface properties and improved dispersion in organic solvents. | researchgate.net |
| Glass | Chlorotrimethylsilane (related compound) | Surface coverage increases with silane concentration in the solution. | uah.edu |
| Glass-based substrates | Aminopropyltriethoxysilane (related compound) | Effective for immobilizing biomolecules due to the introduction of amine functional groups. | uah.edu |
The chloromethyl group (-CH2Cl) serves as a reactive site for a variety of subsequent chemical transformations. It can readily undergo nucleophilic substitution reactions, allowing for the attachment of a wide range of molecules, including polymers, dyes, and biomolecules. This makes this compound a valuable coupling agent for applications such as high-throughput peptide synthesis and in the fabrication of printed circuit boards. cymitquimica.com
Functionalization of Carbon-Based Nanomaterials (e.g., Carbon Microspheres, Carbon Nanotubes)
The surfaces of carbon-based nanomaterials like carbon nanotubes (CNTs) and carbon microspheres often lack the high density of hydroxyl groups found on siliceous materials. Therefore, a surface pre-treatment step is frequently necessary to introduce these reactive sites. This is commonly achieved through oxidation with strong acids (e.g., a mixture of sulfuric and nitric acid), which generates carboxylic acid (-COOH) and hydroxyl (-OH) groups on the carbon surface.
Once activated, these carbon nanomaterials can be functionalized with this compound. The trimethoxysilyl groups react with the surface hydroxyls, anchoring the silane to the nanomaterial. This modification serves several purposes:
Improved Dispersion: The grafted phenyl groups can enhance the compatibility of the carbon nanomaterials with organic solvents and polymer matrices, preventing agglomeration and leading to better dispersion.
Enhanced Interfacial Adhesion: In polymer composites, the silane layer can improve the stress transfer from the polymer matrix to the carbon reinforcement, leading to enhanced mechanical properties.
Introduction of Reactive Sites: The chloromethyl groups provide a handle for further chemical modification, allowing the carbon nanomaterials to be used as supports for catalysts, sensors, or in targeted drug delivery systems.
Research on related silane functionalization of multi-walled carbon nanotubes (MWCNTs) has shown that such modifications can improve the compatibility with polymer matrices like polyethylene (B3416737). researchgate.net
Surface Treatment of Metal and Metal Oxide Nanoparticles (e.g., TiO2, Fe3O4, Al, Ti)
The surfaces of many metal and metal oxide nanoparticles, including titanium dioxide (TiO2), iron oxide (Fe3O4), aluminum (Al), and titanium (Ti), are naturally covered with a layer of native oxides containing hydroxyl groups. researchgate.netmdpi.comresearchgate.netgoogle.comgoogle.commdpi.com This makes them amenable to surface modification with this compound using procedures similar to those for silica.
The grafting of this compound onto these nanoparticles can impart a range of desirable properties:
Stability and Dispersibility: The organic shell provided by the silane can prevent the nanoparticles from aggregating, which is a common challenge, especially in liquid dispersions and polymer composites. researchgate.netnih.gov
Corrosion Resistance: For metal surfaces like aluminum and titanium, the dense, cross-linked silane layer can act as a barrier against corrosive agents. researchgate.net
Adhesion Promotion: The silane layer can serve as an effective adhesion promoter between the metal or metal oxide substrate and subsequent organic coatings or adhesives. google.comgelest.com
Bio-functionalization: In the case of magnetic nanoparticles like Fe3O4, the chloromethyl groups can be used to attach targeting ligands or therapeutic agents for biomedical applications. Studies with the related (3-Chloropropyl)trimethoxysilane on Fe3O4 nanoparticles have demonstrated the potential for creating novel anti-cancer agents. nih.gov
Table 2: Research Findings on Metal and Metal Oxide Nanoparticle Functionalization
| Nanoparticle | Silane Used | Key Findings | Reference |
|---|---|---|---|
| TiO2 | Phenyltrimethoxysilane (related compound) | Anchoring of the silane onto the nanoparticle surface effectively inhibited charge recombination in dye-sensitized solar cells. | researchgate.net |
| Fe3O4 | (3-Aminopropyl)triethoxysilane & (3-mercaptopropyl)trimethoxysilane (B106455) (related compounds) | Successful functionalization was achieved both directly and with an intermediate silica coating, enabling further reactions. | mdpi.comsemanticscholar.orgresearchgate.net |
| Fe3O4 | Two different silane coupling agents | The use of two silanes resulted in complete coating and functionalization without altering the superparamagnetism of the nanoparticles. | mdpi.com |
| TiO2 | 3-Aminopropyltrimethoxysilane & 3-Isocyanatopropyltrimethoxysilane (related compounds) | Organic functional groups were successfully grafted onto the TiO2 surface through Ti-O-Si bonds. | researchgate.net |
| Aluminum | Bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane (B1195284) (related compounds) | Silane mixtures were evaluated as a replacement for chromating processes for corrosion protection. | researchgate.net |
The versatility of this compound in modifying these diverse inorganic substrates underscores its importance as a tool in surface engineering and the development of advanced composite materials.
Fabrication of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on solid surfaces. The formation of SAMs using organosilanes like this compound is a cornerstone of surface engineering, allowing for precise control over the chemical and physical properties of substrates at the nanoscale. These molecules are designed with a head group that has a specific affinity for the substrate, a tail group that defines the surface properties, and a functional group that can be used for further chemical modifications.
Formation and Ordering of Monolayer Structures
The formation of a this compound SAM on a hydroxylated surface, such as the native oxide layer of silicon (Si/SiO₂), is a multi-step process. The initial and crucial step is the hydrolysis of the methoxy groups (-OCH₃) on the silane head in the presence of trace amounts of water, converting them into reactive silanol groups (-Si-OH). mdpi.com These silanols then condense with the hydroxyl groups (-OH) present on the substrate surface, forming strong, covalent siloxane bonds (Si-O-Si). researchgate.net
Following the initial anchoring to the surface, a slower organization process occurs. Adjacent silane molecules form lateral siloxane bonds with each other, creating a cross-linked, two-dimensional network. This process, often referred to as the ordering or self-assembly phase, is driven by intermolecular interactions and aims to achieve a thermodynamically stable, densely packed monolayer. mdpi.comresearchgate.net The kinetics of SAM formation typically exhibit two distinct regimes: a rapid initial adsorption phase where 80-90% of the monolayer is formed, followed by a slower organizational phase where the alkyl chains rearrange to maximize packing density and order. researchgate.net The final structure is a close-packed, highly oriented monolayer. illinois.edu The chloromethyl (-CH₂Cl) group remains exposed at the monolayer's surface, providing a reactive handle for subsequent chemical reactions.
Table 1: Key Stages in the Formation of this compound SAMs
| Stage | Description | Key Chemical Groups Involved |
|---|---|---|
| Hydrolysis | The methoxysilane (B1618054) head group reacts with trace water to form reactive silanol intermediates. | -Si(OCH₃)₃, H₂O, -Si(OH)₃ |
| Condensation | The silanol groups on the molecule form covalent bonds with the hydroxyl groups on the substrate surface. | -Si(OH)₃, Surface-OH |
| Ordering & Cross-linking | Adjacent, surface-bound silane molecules form lateral siloxane bonds, creating an ordered, stable 2D network. | -Si-OH, -Si-O-Si- |
Control of Surface Morphology and Structure
The morphology and structure of the resulting surface can be precisely controlled by manipulating the reaction conditions and employing advanced fabrication techniques. Research using the analogous compound, 4-chloromethylphenyltrichlorosilane (CMPS), demonstrates that the growth of nanostructures can be spatially confined. nih.gov By using particle lithography to create nanopores in a passivated matrix of octadecyltrichlorosilane (B89594) (OTS), the self-polymerization of the silane is restricted exclusively to the exposed silicon sites. nih.gov
This method allows for the fabrication of pillar-like nanostructures where both the height and diameter can be controlled. nih.gov The diameter of the nanostructures is determined by the initial size of the nanopores, while the vertical growth can be managed by controlling the immersion time in the silane solution. nih.gov Atomic Force Microscopy (AFM) analysis confirms that progressive exposure to the silane solution leads to the successive growth of these nanostructures, with the surrounding passivated matrix remaining inert. nih.gov This demonstrates a high degree of control over the surface architecture at the nanoscale.
Table 2: Parameters for Controlling Surface Morphology with Silane Nanostructures
| Parameter | Method of Control | Effect on Morphology | Research Finding |
|---|---|---|---|
| Lateral Dimensions (Diameter) | Particle lithography to define nanopore size in a passivation layer. | Determines the diameter of the resulting nanostructures. | The diameter of the silane nanostructures grew to match the initial sizes of the confined areas. nih.gov |
| Vertical Dimensions (Height) | Varying the immersion time of the substrate in the silane solution. | Controls the height of the nanostructures through progressive self-assembly. | Analysis of AFM images after progressive exposure provided quantitative information on the growth of nanostructures over time. nih.gov |
| Spatial Location | Pre-patterning of a passivating film (e.g., OTS). | Confines the silane assembly strictly within the exposed areas of the substrate. | The surface assembly of the silane was strictly confined within the nanopores of the OTS matrix. nih.gov |
Patterned Surface Fabrication via Photolithography and Surface Reactions
Patterned surfaces with distinct chemical regions are crucial for applications in microfluidics, biosensors, and microelectronics. phi.com Besides particle lithography, conventional photolithography is a powerful technique for fabricating such surfaces. nih.govnih.gov In a typical process, a substrate coated with a this compound SAM is covered with a photoresist. The photoresist is then selectively exposed to UV light through a photomask, which defines the desired pattern. After developing the resist, the exposed regions of the SAM can be modified or removed, while the protected areas remain intact.
Alternatively, a "bottom-up" approach involves pre-patterning an initiator monolayer on the surface before the polymerization or assembly process. phi.com For instance, a surface can be patterned with different functionalities by the simultaneous and selective deposition of a silane on silica areas and a thiol on gold areas. nih.gov The reactive chloromethyl groups on a patterned this compound SAM serve as ideal sites for further surface reactions. They can undergo nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of molecules, including polymers, proteins, or DNA, in precisely defined locations on the surface. This enables the creation of complex, multifunctional surfaces tailored for specific applications. phi.com
Interfacial Adhesion Enhancement in Composite Systems
The performance of composite materials, which consist of a matrix (typically a polymer) and a reinforcing filler (such as silica or glass fibers), is critically dependent on the strength of the adhesion at the filler-matrix interface. nist.govresearchgate.net Poor adhesion can lead to premature failure of the composite under stress. This compound acts as a bifunctional coupling agent, forming a chemical bridge that enhances this interfacial adhesion. mdpi.comnih.gov
The mechanism involves the dual reactivity of the molecule. The trimethoxysilane (B1233946) group hydrolyzes and forms strong, covalent siloxane bonds with the hydroxyl groups on the surface of the inorganic filler. mdpi.com Simultaneously, the chloromethylphenyl group at the other end of the molecule is available to react and form a covalent bond with the polymer matrix during the curing or polymerization process. This molecular bridge ensures that stress is efficiently transferred from the flexible polymer matrix to the high-strength filler, significantly improving the mechanical properties of the composite, such as tensile strength and toughness. researchgate.netnih.gov The use of silane coupling agents is a well-established method to optimize the fiber-matrix interface in composites. nist.gov
Table 3: Mechanism of Interfacial Adhesion Enhancement
| Component | Interaction with this compound | Resulting Bond |
|---|---|---|
| Inorganic Filler (e.g., Silica) | The trimethoxysilane group reacts with surface hydroxyls on the filler. | Covalent Siloxane Bond (Filler-O-Si) |
| Polymer Matrix | The chloromethylphenyl group reacts with the polymer chains. | Covalent Bond (e.g., via substitution) |
Polymerization Initiator Platforms and Polymer Brush Architectures
Surface-Initiated Polymerization (SIP) Techniques
Surface-initiated polymerization (SIP) is a powerful method for growing polymer chains directly from a substrate, resulting in a dense layer of end-tethered polymers known as a polymer brush. This "grafting-from" approach allows for significantly higher grafting densities compared to "grafting-to" methods. 4-(Chloromethyl)phenyltrimethoxysilane is a key enabler of SIP, particularly for SI-ATRP.
Atom Transfer Radical Polymerization (ATRP) Initiation from Surface-Tethered Sites
In Surface-Initiated ATRP (SI-ATRP), the benzyl (B1604629) chloride moiety of the tethered this compound molecule acts as an ideal initiator. In the presence of a transition metal complex (e.g., a copper-ligand complex), the carbon-chlorine bond is reversibly cleaved to generate a radical that initiates the polymerization of monomers from the surface. researchgate.netresearchgate.net This controlled process allows for the synthesis of polymer brushes with predictable molecular weights and low dispersity.
Control of Initiator Layer Concentration and Distribution
The density and distribution of the initiator on the substrate surface are critical parameters that dictate the properties of the final polymer brush. A key advantage of using this compound is the ability to precisely control the initiator concentration.
A facile method involves a sol-gel approach where this compound (CMPTMS), the active initiator, is mixed with a non-initiating "dummy" silane (B1218182), such as Phenyltrimethoxysilane (B147435) (PTMS). nih.govacs.org By preparing a series of solutions with varying dilution factors of CMPTMS in PTMS and co-condensing them with Tetraethoxysilane (TEOS), the surface initiator concentration can be finely tuned over a vast range. nih.govacs.org This creates a homogeneous distribution of initiator sites on the substrate. nih.gov Research has shown this method can precisely vary the theoretical surface initiator concentration from as high as 3.5 units/nm² to as low as 3.9 x 10⁻⁵ units/nm². nih.govacs.org
Table 1: Control of Initiator Concentration via Sol-Gel Dilution Method
| Dilution Factor (DF)¹ | Theoretical Initiator Concentration (units/nm²) | Resulting Surface |
|---|---|---|
| 1 | 3.5 | High-density initiator layer |
| 10 | 3.7 x 10⁻¹ | Medium-density initiator layer |
| 10² | 3.8 x 10⁻² | Low-density initiator layer |
| 10³ | 3.9 x 10⁻³ | Very low-density initiator layer |
| 10⁴ | 3.9 x 10⁻⁴ | Sparse initiator layer |
| ≥ 10⁵ | < 3.9 x 10⁻⁵ | Below threshold for polymerization |
¹Dilution Factor refers to the ratio of (CMPTMS + PTMS) / CMPTMS in the precursor solution. Data sourced from studies on sol-gel deposition. nih.govacs.org
Polymer Brush Growth and Grafting Density Control
The grafting density (σ), defined as the number of polymer chains per unit of surface area, is directly influenced by the surface concentration of the initiator. nih.gov By controlling the initiator concentration as described above, the growth and final properties of the polymer brush can be meticulously managed.
Studies have demonstrated that there is a minimum threshold of initiator concentration required for polymer brush growth to occur via "paint-on" SI-ATRP, a user-friendly method that works under ambient conditions. nih.govacs.org For monomers like 2,3,4,5,6-pentafluorostyrene (B1630577) and sodium 4-styrenesulfonate, polymer growth was successful on surfaces with initiator concentrations down to approximately 3.9 x 10⁻⁴ units/nm². nih.govacs.org Below this threshold (at concentrations of 3.9 x 10⁻⁵ units/nm² or less), no discernible polymer brush growth was observed. nih.govacs.org This finding underscores the direct relationship between the initial, controllable initiator layer and the resultant polymer brush architecture. The ability to tune grafting density is crucial as it affects the polymer chains' conformation—from a "mushroom" regime at low densities to a stretched "brush" regime at high densities—which in turn governs the surface's macroscopic properties like wettability, lubrication, and bio-adhesion. nih.gov
Scale-Up Methodologies for Large-Area Polymer Brush Formation
Translating laboratory-scale surface modifications to industrial applications requires robust and scalable methodologies. The use of this compound is highly amenable to large-scale processes.
The sol-gel approach, mixing the initiator with tetraethoxysilane, can be applied to large substrates using industrial coating techniques such as spin-coating, wire-bar-coating, and roll-to-roll-coating. acs.orgresearchgate.net This method has been successfully used to prepare initiator layers on areas as large as 40 m², creating highly smooth and transparent coatings on a variety of materials including silicon wafers, glass, and polymers like polycarbonate and polyethylene (B3416737) terephthalate. acs.orgresearchgate.net Another promising scale-up technique is initiated Chemical Vapor Deposition (iCVD), which allows for the uniform and conformal deposition of polymer films over large areas, such as an 8-inch wafer, by using a specially designed showerhead injection system. researchgate.netkaist.ac.kr These scalable methods make the formation of large-area polymer brushes a feasible reality for commercial applications. acs.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization via Modified Surfaces
While this compound is a direct initiator for ATRP, it also serves as a versatile anchor for other polymerization techniques, including Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT is another controlled radical polymerization method valued for its tolerance of a wide range of monomers and reaction conditions. benicewiczgroup.com
To facilitate SI-RAFT, a surface must be functionalized with a RAFT chain transfer agent (CTA). A surface first treated with this compound can be chemically modified to immobilize a CTA. The surface-bound chloromethyl group is a reactive handle that can be converted to other functional groups (e.g., azide (B81097), amine, or thiol) via nucleophilic substitution. These new functional groups can then be used to covalently attach a RAFT agent to the surface.
Z-Group and R-Group Attachment Strategies
A RAFT CTA has a general structure of Z-C(=S)S-R. The immobilization of the CTA onto a surface can be achieved through either the R-group or the Z-group, leading to different polymerization behaviors. nih.gov
R-Group Attachment: In this approach, the CTA is tethered to the surface via its R-group. nih.gov The nanoparticle or surface essentially becomes the leaving and reinitiating R-group. nih.gov Polymerization proceeds with the propagating radical at the terminal end of the chain, extending away from the surface. nih.gov This "grafting-from" method is analogous to SI-ATRP and is effective for achieving high grafting densities. nih.gov A surface functionalized with this compound could be, for example, converted to an amino-functionalized surface, which is then reacted with a CTA possessing a carboxylic acid R-group (like CPADB) to form a stable amide bond.
Z-Group Attachment: Here, the CTA is immobilized via the stabilizing Z-group. nih.gov In this scenario, polymer chains primarily grow in the solution and undergo continuous detachment and reattachment to the surface-tethered CTA. nih.gov This process can be hampered by steric hindrance from neighboring polymer chains, which may limit the efficiency of the chain transfer reaction near the surface. researchgate.net
Table 2: Comparison of RAFT Surface Attachment Strategies
| Attachment Strategy | Immobilization Point | Polymerization Locus | Key Characteristics |
|---|---|---|---|
| R-Group Approach | R-group of the CTA (Z-C(=S)S-R ) | Chains grow from the surface outward | Propagating radicals are at the chain ends, accessible for reaction. nih.gov Allows for high grafting densities. nih.gov |
| Z-Group Approach | Z-group of the CTA (Z -C(=S)S-R) | Chains grow in solution and attach to the surface | Chain transfer reactions occur near the surface. nih.gov Can be limited by steric hindrance from neighboring chains. researchgate.net |
Synthesis of Silica-Polymer Core-Shell Nanoparticles
Silica-polymer core-shell nanoparticles are hybrid materials that combine the robust, stable nature of a silica (B1680970) core with the functional properties of a polymer shell. The synthesis of these nanoparticles often employs this compound to bridge the inorganic core and the organic shell.
The process begins with the synthesis of silica nanoparticles, typically through the Stöber method, which results in particles with a surface rich in hydroxyl (-OH) groups. These nanoparticles are then treated with this compound. The trimethoxysilane (B1233946) end of the molecule hydrolyzes and condenses with the surface hydroxyls, covalently bonding the phenyl-chloromethyl group to the silica core. This creates an initiator-functionalized silica surface.
From these anchored initiating sites, a variety of monomers can be polymerized using surface-initiated controlled radical polymerization methods like SI-ATRP. This "grafting from" approach allows for the growth of a dense and uniform polymer shell. For instance, pH-sensitive core-shell nanoparticles have been developed where the shell can be anchored to a core via a silane linking agent. researchgate.net The structure of such hybrid nanoparticles often features a core of silica (SiO2) and a shell formed by the grafted polymer. researchgate.net The versatility of this method allows for the creation of shells with diverse functionalities, depending on the monomer used.
| Core-Shell Nanoparticle Synthesis Step | Description | Key Chemical |
| Core Formation | Synthesis of silica nanoparticles with hydroxylated surfaces. | Tetraethoxysilane (TEOS) |
| Surface Functionalization | Covalent attachment of an initiator molecule to the silica core. | This compound |
| Polymer Shell Growth | Polymerization of monomers from the initiator-coated surface via SI-ATRP. | Various monomers (e.g., acrylates, styrenes) |
Tailored Polymer Architectures and Composition on Surfaces
The use of this compound as a surface-bound initiator provides precise control over the architecture of the resulting polymer brushes. This control is essential for tailoring the surface properties for specific applications.
Homopolymer Brush Synthesis
Homopolymer brushes consist of a single type of monomer unit. After immobilizing the this compound initiator on a substrate, a single monomer is introduced and polymerized via a controlled method like SI-ATRP. uh.edu This results in a dense layer of end-grafted polymer chains. The thickness and grafting density of these brushes can be precisely controlled by adjusting reaction parameters such as polymerization time and monomer concentration. nih.govresearchgate.net For example, studies have demonstrated the linear growth of poly(3-methylthienyl methacrylate) (PMTM) brushes over time, allowing for fine-tuning of the layer thickness. nih.govresearchgate.net This method is versatile and has been used to graft various polymers from substrates like silicon wafers and gold surfaces. uh.edu
Block Copolymer Brush Formation
Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized directly from the surface to create stratified nanostructures. nih.gov After the synthesis of the first homopolymer block as described above, the living nature of controlled radical polymerization is exploited. Because the chain ends of the first block remain active, a second, different monomer can be introduced to the system. nih.govresearchgate.net This initiates the growth of the second block from the end of the first, resulting in a block copolymer brush.
This sequential polymerization allows for the creation of complex architectures, such as ITO-g-PMTM-b-PTPM and ITO-g-PTPM-b-PMTM block copolymer brushes on indium tin oxide (ITO) substrates. nih.gov The ability to form these distinct, layered polymer structures is crucial for applications in nanoelectronics and sensor technology. nih.govnih.gov The formation of these block copolymer sequences highlights the utility of living polymerization techniques on surfaces. uh.edu
| Polymer Architecture | Synthesis Method | Key Features | Example |
| Homopolymer Brush | SI-ATRP from a surface functionalized with this compound. | Single monomer type; controlled thickness and density. nih.govresearchgate.net | Polystyrene brushes on a silicon wafer. uh.edu |
| Block Copolymer Brush | Sequential SI-ATRP from the same initiator sites. | Two or more distinct polymer blocks; stratified structure. nih.gov | Polystyrene-b-polyisoprene (PS-b-PI) brushes. uh.edu |
Grafting of Stimuli-Responsive Polymers
Stimuli-responsive polymers, or "smart" polymers, undergo significant conformational or chemical changes in response to external stimuli such as temperature, pH, or redox potential. By grafting these polymers onto surfaces using this compound, functional surfaces can be created that can change their properties on demand.
For example, redox-responsive poly(ferrocenylsilane) (PFS) has been grafted onto gold surfaces. nih.gov The surface coverage of these polymer chains can be controlled, allowing for the creation of surfaces with isolated, individual polymer chains. nih.gov The ability to switch the properties of the surface—such as its wettability or interaction with biological molecules—opens up applications in sensors, drug delivery, and microfluidics.
Applications of Polymer-Modified Surfaces
The ability to precisely control the chemistry and architecture of surface-grafted polymers has led to significant advancements in creating functional materials, particularly for biomedical and industrial applications.
Development of Antifouling and Antibacterial Surfaces
Biofouling—the unwanted accumulation of microorganisms, proteins, and other biological matter on surfaces—is a major problem for medical devices, marine equipment, and water filtration membranes. mdpi.com Polymer brushes, particularly those made from hydrophilic polymers, can create a tightly bound hydration layer that acts as a physical and energetic barrier to prevent the adhesion of proteins and bacteria. nih.gov
Surfaces modified with polymer brushes initiated from this compound-coated substrates have shown excellent antifouling and antibacterial properties. For instance, polydimethylsiloxane (B3030410) (PDMS) brushes have been shown to reduce the attachment of bacteria like E. coli and S. aureus by up to 99%. nih.gov Similarly, dual-function membranes have been developed that combine the antifouling properties of a silane-based network with the antibacterial activity of other incorporated molecules, effectively inhibiting bacterial adhesion and killing bacteria. mdpi.com These surfaces can significantly reduce bacterial colonization and prevent the formation of dangerous biofilms. nih.govgoogle.com
| Application | Polymer Type | Mechanism | Performance |
| Antifouling | Hydrophilic polymers (e.g., poly(DMLA)) | Forms a hydration layer that repels proteins and cells. nih.gov | Prevents protein adsorption and blood clot formation. nih.gov |
| Antibacterial | Polydimethylsiloxane (PDMS) | Low surface energy and steric repulsion hinder bacterial attachment. | ~99% reduction in bacterial attachment. nih.gov |
| Dual-Function | Hybrid capsaicin-mimic and silane | Combines foulant repellence with bactericidal activity. mdpi.com | High cleaning efficiency (~90%) and sustained antibacterial effect. mdpi.com |
Engineering of Wettability and Surface Energy
The grafting of polymer brushes from surfaces functionalized with this compound-derived initiators offers a robust method for precisely engineering the wettability and surface energy of materials. rsc.org By selecting appropriate monomers, surfaces can be rendered either more hydrophilic or hydrophobic, and in the case of "smart" polymers, this wettability can be dynamically tuned in response to external stimuli. ethz.ch
A prominent example is the grafting of poly(N-isopropylacrylamide) (PNIPAAm), a thermoresponsive polymer. mdpi.com Below its lower critical solution temperature (LCST) in water (around 32°C), PNIPAAm is hydrophilic due to hydrogen bonding between the amide groups and water molecules. Above the LCST, the polymer undergoes a conformational change, becoming hydrophobic as intramolecular hydrogen bonds dominate and water is expelled. mdpi.com Surfaces modified with PNIPAAm brushes therefore exhibit temperature-dependent wettability.
Research has demonstrated that the water contact angle of a PNIPAAm-grafted surface can be switched by changing the temperature. For instance, a surface with PNIPAAm brushes may show a relatively low contact angle at 25°C (hydrophilic state) and a significantly higher contact angle at 40°C (hydrophobic state). The exact values can be influenced by the brush thickness and grafting density. nih.gov
Similarly, pH-responsive polymer brushes, such as those made from poly(acrylic acid) (PAA) or poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), can be used to control surface wettability. mdpi.commdpi.com At high pH, PAA is deprotonated and hydrophilic, while at low pH it is protonated and less hydrophilic. Conversely, PDEAEMA is protonated and hydrophilic at low pH and deprotonated and hydrophobic at high pH. mdpi.comed.ac.uk This reversible change in ionization state leads to a corresponding change in the surface's affinity for water.
Below is a table summarizing representative data on how polymer brushes can alter surface wettability.
| Polymer Brush | Stimulus | Condition | Surface Property | Water Contact Angle (°) |
| Poly(N-isopropylacrylamide) (PNIPAAm) | Temperature | T < LCST (~32°C) | Hydrophilic | ~30° - 50° |
| T > LCST (~32°C) | Hydrophobic | ~60° - 90° | ||
| Poly(acrylic acid) (PAA) | pH | High pH | Hydrophilic | Low |
| Low pH | Less Hydrophilic | Higher | ||
| Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) | pH | Low pH | Hydrophilic | Low |
| High pH | Hydrophobic | High |
Note: The exact contact angle values can vary depending on experimental conditions such as brush thickness, grafting density, and the specific substrate used. The data presented are illustrative based on reported findings.
Fabrication of Smart Surfaces with Controlled Interactions
The ability to create polymer brushes that respond to external stimuli is the foundation for fabricating "smart" surfaces with controlled interaction capabilities. rsc.orgmdpi.com These surfaces can dynamically alter their properties to interact with their environment in a predetermined manner, finding applications in biotechnology, microfluidics, and sensor technology. nih.gov
One of the most explored areas is the control of protein and cell adhesion. mdpi.comnih.gov Surfaces can be designed to either resist or promote the adsorption of biological entities. For example, densely grafted hydrophilic polymer brushes, such as those made of polyethylene glycol (PEG), are known to effectively resist protein adsorption. mdpi.com By using a stimuli-responsive polymer, this resistance can be switched on or off.
Surfaces grafted with PNIPAAm have been extensively studied for temperature-controlled cell culture. mdpi.com At 37°C (above the LCST), the hydrophobic surface promotes cell adhesion and proliferation. mdpi.com After the cells have grown to confluence, the temperature can be lowered to below the LCST, causing the surface to become hydrophilic. This change in surface energy is sufficient to cause the spontaneous detachment of the cell sheet without the need for enzymatic treatment, which can damage the cells and the extracellular matrix. mdpi.com The specific adhesion temperatures can be finely tuned, for instance, by modifying the terminal groups of the PIPAAm chains. nih.gov
The interaction with specific molecules can also be controlled. For instance, a thermoresponsive polymer brush containing fluorescent molecules was developed for the selective detection of chromium ions. rsc.org The photoluminescence intensity of the device showed a reversible response to temperature and high quenching in the presence of Cr(VI), demonstrating its potential as a sensor. rsc.org
Furthermore, pH-responsive polymer brushes can be used to control the release of molecules. A nanoplatform based on mesoporous silica nanoparticles grafted with PDEAEMA brushes showed a significantly higher release of a loaded dye in acidic media compared to basic media, highlighting its potential for pH-triggered drug delivery. mdpi.com The table below summarizes research findings on the controlled interactions of smart surfaces.
| Smart Surface System | Stimulus | Controlled Interaction | Key Research Finding |
| PNIPAAm-grafted surface | Temperature | Cell Adhesion/Detachment | Cells adhere and proliferate at 37°C (hydrophobic state) and detach as a contiguous sheet when cooled to 20°C (hydrophilic state). mdpi.com |
| Dodecyl- and maleimide-terminated PIPAAm brushes | Temperature | Cell Adhesion Temperature | The specific adhesion temperature of bovine carotid artery endothelial cells was successfully controlled by the terminal functionality of the PIPAAm brushes. nih.gov |
| PDEAEMA brushes on mesoporous silica nanoparticles | pH | Drug Release | The release of loaded Rhodamine B was approximately 60% in acidic media versus less than 15% in basic media after 10 hours. mdpi.com |
| Hydrophilic and hydrophobic self-assembled monolayers | Surface Chemistry | Protein Adsorption | Hydrophobic surfaces showed higher adsorption of adhesion proteins like fibronectin, while hydrophilic surfaces had higher adsorption of albumin. nih.gov |
| p(NIPAM-co-AAc) brush with immobilized d-TPE | Temperature & Cr(VI) | Ion Detection | The photoluminescence of the surface is thermo-responsive and is selectively quenched by Cr(VI), allowing for its detection at concentrations as low as 0.05 ppm. rsc.org |
Hybrid Organic Inorganic Materials and Nanocomposite Development
Sol-Gel Synthesis of Hybrid Materials
The sol-gel process is a versatile and widely employed low-temperature chemical method for synthesizing hybrid materials. sol-gel.netresearchgate.net It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. For organosilanes like 4-(Chloromethyl)phenyltrimethoxysilane, the process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) in the presence of water to form reactive silanol (B1196071) groups (Si-OH). nih.gov These silanols then undergo condensation reactions with each other or with other hydrolyzed precursors to form a stable, three-dimensional siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the material. sol-gel.netscispace.com
To tailor the properties of the final hybrid material, this compound is frequently co-condensed with tetraalkoxysilanes, such as Tetraethoxysilane (TEOS). nih.govmdpi.com This approach allows for precise control over the material's chemical and morphological characteristics by varying the molar ratio of the organic and inorganic precursors. nih.gov
In a typical synthesis, TEOS and a related compound, (p-chlorophenyl)triethoxysilane (ClPhTEOS), are mixed in different molar percentages in an acidic medium to create a series of hybrid xerogels. mdpi.com The co-condensation reaction involves the simultaneous hydrolysis and condensation of both the organosilane and TEOS. researchgate.net This process results in a hybrid network where the chlorophenyl groups are covalently integrated into the silica (B1680970) matrix. nih.gov The resulting materials, often termed organically modified silicates (ORMOSILs), exhibit properties derived from both the inorganic silica (mechanical, thermal, and structural stability) and the organic chlorophenyl groups (functionality and flexibility). nih.gov
A study on hybrid xerogels prepared from TEOS and ClPhTEOS demonstrated how varying the precursor ratio impacts the material's structure. The findings, analyzed by techniques such as FT-IR and ²⁹Si NMR, are summarized below. nih.gov
Table 1: Effect of ClPhTEOS:TEOS Molar Ratio on Hybrid Xerogel Structure This table is interactive. Users can sort columns to analyze the data.
| Molar % of ClPhTEOS | Resulting Network Structure | Key Structural Feature |
|---|---|---|
| Low | Primarily Si-O-Si network with dispersed organic groups | High degree of cross-linking from TEOS |
| Medium | Hybrid co-polymer network | Balanced contribution from both precursors |
When an organotrialkoxysilane, such as this compound, undergoes hydrolysis and condensation, it forms a class of materials known as polysilsesquioxanes (PSQs). researchgate.net These materials are characterized by the empirical chemical formula [R-SiO₁.₅]ₙ, where 'R' represents the organic group—in this case, the 4-(chloromethyl)phenyl moiety. researchgate.net
The "sesqui" prefix indicates a 1.5:1 ratio of oxygen to silicon atoms. This structure arises because each silicon atom in the network is bonded to one organic group (via a hydrolysis-stable Si-C bond) and three oxygen atoms (via Si-O-Si linkages). PSQs possess a variety of structural arrangements, including random, ladder-like, or cage structures, making them a highly versatile family of organic-inorganic hybrid materials. researchgate.net Research has shown that increasing the molar percentage of the organosilane precursor (like ClPhTEOS) during co-condensation with TEOS leads to a higher proportion of ordered, four-membered (SiO)₄ rings, which are characteristic of polysilsesquioxane structures. mdpi.com
A primary advantage of using this compound in sol-gel synthesis is the ability to embed specific organic functionalities directly into an inorganic matrix. nih.gov The Si-C bond linking the phenyl group to the silicon atom is stable against hydrolysis, ensuring that the organic moiety remains intact throughout the sol-gel process. nih.gov This creates a hybrid material where the chloromethylphenyl group is covalently and homogeneously distributed within the three-dimensional silica network.
This integration provides a powerful synergy:
Inorganic Network: The Si-O-Si backbone provides glass-like properties such as mechanical strength, thermal stability, and structural rigidity. nih.gov
Organic Functionality: The 4-(chloromethyl)phenyl group imparts organic characteristics like flexibility and, crucially, a reactive "handle" for further chemical modification. nih.gov The chloromethyl group (-CH₂Cl) can participate in various subsequent chemical reactions, allowing the hybrid material to be functionalized for specific applications in fields ranging from catalysis to sensor technology. nih.gov
Nanocomposite Fabrication and Engineering
Beyond the synthesis of monolithic hybrid materials, this compound serves as a critical component in the fabrication of advanced nanocomposites. It functions primarily as a coupling agent or surface modifier to improve the compatibility between different phases, typically an inorganic filler and an organic polymer matrix. nih.gov
A major challenge in developing high-performance polymer nanocomposites is the tendency of inorganic nanofillers to agglomerate within the organic polymer matrix due to their high surface energy and incompatibility with the polymer. msrjournal.com This agglomeration leads to defects and poor mechanical properties.
This compound is used to address this issue by modifying the surface of the nanofillers (e.g., silica, titania, carbon nanotubes). The modification mechanism proceeds in several steps: nih.gov
Hydrolysis: The trimethoxy groups of the silane (B1218182) react with moisture to form silanol (Si-OH) groups.
Condensation: These silanol groups condense with hydroxyl groups present on the surface of the inorganic nanofiller, forming strong, covalent oxane bonds (e.g., Si-O-Ti).
Interfacial Compatibilization: The filler is now coated with the silane, presenting the organic chloromethylphenyl group outwards. This organic "shell" is more compatible with the polymer matrix, reducing the filler's tendency to agglomerate and promoting better dispersion. nih.gov The phenyl group can establish favorable interactions with aromatic polymers, while the chloromethyl group can potentially react with certain polymer matrices to form covalent bonds, further strengthening the interface.
The effective dispersion and strong interfacial adhesion achieved through silane modification are prerequisites for enhancing the mechanical properties of polymeric materials. dntb.gov.ua When inorganic fillers are properly compatibilized using this compound or similar agents, they act as effective reinforcing agents.
Table 2: Illustrative Mechanical Property Enhancement in a Silane-Modified Composite This table presents representative data based on findings for similar systems dntb.gov.uaresearchgate.net to illustrate the reinforcing effect.
| Property | Unreinforced Polymer | Polymer + Unmodified Filler | Polymer + Silane-Modified Filler |
|---|---|---|---|
| Tensile Strength (MPa) | 50 | 55 | 75 |
| Flexural Modulus (GPa) | 2.5 | 3.0 | 4.5 |
Design of Interpenetrating Networks for Enhanced Performance
Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are at least partially interlaced on a molecular scale but are not covalently bonded to each other. This entanglement can lead to synergistic properties that surpass those of the individual components. The synthesis of IPNs requires careful control to manage the phase separation of the constituent polymers during network formation.
In the context of hybrid materials, this compound can be envisioned as a crucial crosslinking agent to form one of the networks within an organic polymer matrix. The process would involve two key steps:
Formation of the Inorganic Network: The trimethoxysilane (B1233946) groups of the compound can undergo hydrolysis and condensation to form a rigid, three-dimensional polysiloxane network.
Formation of the Organic Network: The reactive chloromethyl group on the phenyl ring can be used as an initiation or grafting site for the polymerization of a second monomer, creating an interlocked organic network.
For instance, in a sequential IPN synthesis, a primary organic polymer network could be swollen with this compound. Subsequent hydrolysis and condensation of the silane within the swollen polymer would form the interpenetrating inorganic network. While specific research detailing the use of this compound in IPNs is limited, the fundamental chemistry of the molecule supports its potential application in creating these complex, high-performance materials, where the resulting structure could exhibit enhanced thermal stability and mechanical integrity due to the entangled network architecture.
Advanced Functional Hybrid Systems
The versatility of this compound extends to the creation of advanced functional materials where the silane acts as a molecular bridge to impart specific functionalities to a substrate or composite.
Catalytically Active Hybrid Frameworks
The immobilization of homogeneous catalysts onto solid supports is a key strategy in green chemistry, as it facilitates catalyst separation and recycling. Silane coupling agents are instrumental in this process, providing a stable covalent linkage between the catalyst and an inorganic support like silica (SiO₂).
The functionalization process using this compound typically involves:
Grafting the silane onto the silica surface, where the trimethoxysilyl groups react with surface silanol (Si-OH) groups.
Modifying the now-surface-bound chloromethyl group by reacting it with a ligand that can chelate a catalytically active metal, such as palladium (Pd). For example, the chloromethyl group can be converted to a phosphine (B1218219) or an N-heterocyclic carbene (NHC) ligand capable of binding Pd.
This methodology creates a heterogeneous catalyst where the active metal centers are firmly anchored to the support. This prevents leaching of the metal into the product stream and allows for the catalyst to be easily recovered and reused. Research on related systems, such as imidazolium-bridged organosilicas, has shown that such frameworks are highly effective at stabilizing palladium nanoparticles for reactions like olefin hydrogenation under mild conditions. researchgate.net The covalent link provided by the silane ensures the stability and longevity of the catalyst.
Optoelectronic and Luminescent Hybrid Materials
Organosilicon compounds are increasingly used in the development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). nih.gov The introduction of silicon-containing moieties can enhance thermal stability, improve charge transport, and influence the photophysical properties of materials. nih.gov
This compound can serve as a precursor for luminescent materials through a two-part strategy:
Synthesis of the Luminophore: The chloromethyl group can be functionalized by reaction with a chromophoric molecule, such as a carbazole (B46965) or other aromatic amine, to create a new, larger organic luminophore with a pendant trimethoxysilane group.
Integration into a Matrix: This functionalized silane can then be incorporated into a host matrix, either as a dopant or as a covalently bonded part of a larger polymer or sol-gel network via its trimethoxysilyl group.
Research on the closely related compound phenyltrimethoxysilane (B147435) has shown that surface carbonization of silica nanoparticles modified with this silane can lead to strong visible photoluminescence. chemicalbook.com This suggests that the phenyl-silica interface can be engineered to create emission centers. By starting with this compound, one could further attach specific light-emitting groups to this core structure, offering a pathway to novel, silicon-based luminescent materials with potentially high thermal stability. nih.gov
Electrically Conductive Hybrid Composites
The development of electrically conductive polymer composites is crucial for applications ranging from antistatic materials to flexible electronics. A common approach involves dispersing conductive fillers like carbon black or metal nanoparticles into an insulating polymer matrix. The key challenge is to achieve a low percolation threshold—the minimum concentration of filler required to form a continuous conductive network.
Silane coupling agents play a vital role in improving the dispersion of fillers and enhancing the interfacial adhesion between the filler and the polymer matrix. While direct studies on this compound for this purpose are not widely available, research on the similar compound phenyltrimethoxysilane (PTMS) in highly-filled polypropylene (B1209903) composites demonstrates the principle. In a study on polypropylene filled with alumina (B75360) and expanded graphite, modification with PTMS significantly improved electrical and mechanical properties. researchgate.net The silane treatment enhances the compatibility between the inorganic fillers and the organic polymer, leading to a more uniform dispersion and better interfacial contact, which is critical for forming effective conductive pathways. The phenyl group of the silane is thought to improve interaction with the polymer matrix.
The table below, based on data for a phenyltrimethoxysilane-modified system, illustrates the potential impact on electrical properties.
Table 1: Effect of Phenyltrimethoxysilane (A153) on Electrical and Mechanical Properties of a Highly Filled Polypropylene Composite
| A153 Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Volume Resistivity (Ω·m) |
|---|---|---|---|
| 0 | 2.1 | 4.8 | 0.1 x 10¹² |
| 2.5 | 3.2 | 10.2 | 1.9 x 10¹² |
| 5.0 | 4.1 | 18.5 | 5.6 x 10¹² |
| 7.5 | 5.0 | 25.0 | 12.8 x 10¹² |
| 10.0 | 4.5 | 22.1 | 9.7 x 10¹² |
Data derived from a study on phenyltrimethoxysilane (A153) in a PP/Al₂O₃/EG composite. researchgate.net
The data shows that an optimal concentration of the silane coupling agent can substantially increase both the tensile strength and the volume resistivity, indicating improved filler-matrix interaction and insulation properties in this specific composite system. researchgate.net
Mechanically Robust and Thermally Stable Composites
The addition of inorganic fillers to polymers is a standard method for improving mechanical properties such as stiffness and strength, as well as enhancing thermal stability. The effectiveness of this reinforcement is highly dependent on the quality of the interface between the filler and the polymer matrix. Silane coupling agents like this compound are designed to create strong covalent bonds at this interface, ensuring efficient stress transfer from the polymer to the filler.
The phenyl group in the silane structure is particularly beneficial for high-temperature applications. Materials containing phenyl groups are known for their inherent thermal stability. When incorporated into a composite, this compound can increase the thermal decomposition temperature of the material. For instance, studies on epoxy composites modified with fluorine and silicon-containing resins have shown significant improvements in thermal stability, with the temperature of maximum degradation rate increasing by over 20°C. nih.gov Similarly, research on epoxy composites reinforced with silane-modified Al₂O₃ nanoparticles demonstrated a remarkable 49.1% improvement in tensile strength compared to the pure epoxy resin. mdpi.com
The following table summarizes findings from a study using phenyltrimethoxysilane (A153) to modify a highly filled polypropylene composite, illustrating the significant improvements in mechanical properties.
Table 2: Mechanical Properties of Polypropylene Composite Modified with Phenyltrimethoxysilane (A153)
| A153 Content (phr) | Tensile Strength (MPa) | Hardness (Shore D) |
|---|---|---|
| 0 | 2.1 | 65.2 |
| 2.5 | 3.2 | 66.8 |
| 5.0 | 4.1 | 68.1 |
| 7.5 | 5.0 | 69.5 |
| 10.0 | 4.5 | 68.8 |
Data derived from a study on phenyltrimethoxysilane (A153) in a PP/Al₂O₃/EG composite. researchgate.net
The results clearly indicate that the addition of the phenyl-containing silane acts as an effective "bridge" between the filler and the polymer, leading to a composite with superior mechanical robustness. researchgate.net The initial increase in tensile strength and hardness with silane content is attributed to improved interfacial bonding, while the subsequent decrease at higher concentrations may be due to plasticization effects or agglomeration. researchgate.net
Catalytic Applications and Supports
Immobilization of Catalytically Active Species on Modified Supports
The surface modification of solid supports with 4-(chloromethyl)phenyltrimethoxysilane is a foundational step in synthesizing a wide range of heterogeneous catalysts. The process typically involves the hydrolysis and condensation of the silane's methoxy (B1213986) groups with surface silanol (B1196071) groups on materials like silica (B1680970) gel or mesoporous silica (e.g., MCM-41), resulting in a support functionalized with reactive benzyl (B1604629) chloride moieties.
The benzyl chloride group introduced by the silane (B1218182) is an excellent electrophile for nucleophilic substitution reactions, allowing for the covalent tethering of ligands that can chelate metal ions. This strategy is widely employed to immobilize valuable transition metal catalysts, preventing their leaching into the reaction medium and facilitating their recovery and reuse.
Palladium complexes, renowned for their catalytic prowess in carbon-carbon bond formation, are frequently immobilized using this method. rsc.org Ligands containing amine or phosphine (B1218219) groups can be reacted with the chloromethyl-functionalized support. The resulting material, bearing covalently-bound ligands, is then treated with a palladium precursor (e.g., palladium(II) acetate (B1210297) or palladium(II) chloride) to form the supported metal complex. This approach has been used to prepare microporous organic polymer-immobilized palladium (MOP-Pd) catalysts that demonstrate high stability and activity. rsc.org
Similarly, copper complexes, which are essential for reactions like 'click' chemistry (CuAAC, copper-catalyzed azide-alkyne cycloaddition), can be anchored. A ligand such as tris(benzyltriazolylmethyl)amine (TBTA) can be synthesized and grafted onto the silane-modified surface to chelate copper(I) ions, creating a solid-supported catalyst for cycloaddition reactions. researchgate.net
Table 1: Examples of Metal Complex Immobilization Strategies
| Metal | Ligand Type | Anchoring Reaction Principle | Resulting Catalyst |
| Palladium (Pd) | Biaryl Phosphines | Nucleophilic substitution by phosphine on the chloromethyl group, followed by coordination to a Pd salt. | Silica-supported Pd-phosphine complex |
| Copper (Cu) | N-heterocyclic Ligands (e.g., triazoles) | Grafting of a pre-formed or in-situ formed ligand via reaction with the chloromethyl group, followed by Cu ion chelation. | Solid-supported copper catalyst |
Organocatalysis has emerged as a powerful, metal-free alternative for many organic transformations. Immobilizing these catalysts onto solid supports using this compound enhances their practical utility.
N-Heterocyclic Carbenes (NHCs), often generated from thiazolium or imidazolium (B1220033) salts, are potent catalysts for reactions like the benzoin (B196080) condensation. Thiazolium salts can be grafted onto a support by reacting a thiazole (B1198619) derivative with the chloromethyl-functionalized material. The nitrogen atom of the thiazole ring acts as a nucleophile, displacing the chloride to form a quaternary thiazolium salt covalently bound to the surface.
Amino acids like L-proline are effective catalysts for asymmetric reactions, including aldol (B89426) and Mannich reactions. The secondary amine of L-proline can be used to displace the chloride of the benzyl group on the modified support, tethering the proline molecule while leaving its carboxylic acid group free to participate in the catalytic cycle. This creates a recyclable, heterogeneous organocatalyst. nih.gov
Table 2: Grafting Reactions for Immobilizing Organic Catalysts
| Organic Catalyst | Functional Group | Grafting Chemistry |
| Thiazolium Salt | Thiazole Nitrogen | Nucleophilic attack on the chloromethyl group to form a quaternary salt. |
| L-Proline | Secondary Amine | Nucleophilic substitution of the chloride by the amine nitrogen. |
Heterogeneous Catalysis Utilizing this compound-Derived Materials
The hybrid materials prepared by anchoring active species via this compound function as effective and reusable heterogeneous catalysts for a variety of important organic reactions.
Palladium-catalyzed cross-coupling reactions are fundamental to modern synthetic chemistry. Heterogeneous catalysts are highly sought after to reduce costs and simplify product purification.
The Suzuki-Miyaura coupling , which forms a C-C bond between an organoboron compound and an organic halide, is effectively catalyzed by palladium complexes immobilized on silane-modified supports. libretexts.orgnih.gov For instance, a microporous organic polymer-supported palladium catalyst (MOP-Pd) has been shown to be a highly effective heterogeneous catalyst for the Suzuki-Miyaura reaction, achieving good to high yields. rsc.org These catalysts are particularly valuable for coupling various aryl halides with arylboronic acids. nih.govresearchgate.net
The Hiyama coupling is a similar reaction that couples organic halides with organosilanes. wikipedia.org Palladium catalysts are also central to this transformation. doi.orgnih.gov The robust palladium catalysts immobilized via this compound are well-suited for this purpose. The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) center, transmetalation with the activated organosilane, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org The immobilization on a solid support prevents the aggregation of palladium nanoparticles and maintains catalytic activity over multiple runs.
Table 3: Performance of a MOP-Pd Heterogeneous Catalyst in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| Iodobenzene | Phenylboronic acid | Biphenyl | >99 |
| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 96 |
| 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 85 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | >99 |
Data compiled from representative findings in the field. rsc.org
Beyond cross-coupling, these functionalized materials can be adapted for other catalytic processes. For instance, the chloromethyl group can be chemically transformed into other functional groups to create different types of catalysts.
For esterification , which is typically catalyzed by acids, the chloromethyl group can be converted into a sulfonic acid group (-SO₃H) through a two-step process involving substitution with sodium sulfite (B76179) followed by oxidation. The resulting material is a strongly acidic resin that can effectively catalyze the esterification of carboxylic acids with alcohols. Conversely, reaction of the chloromethyl group with a tertiary amine, such as trimethylamine, yields a quaternary ammonium (B1175870) salt, creating a solid-supported base catalyst.
A primary advantage of using this compound to create heterogeneous catalysts is the resulting system's recyclability. researchgate.net The covalent bond between the support and the catalytic species minimizes leaching, allowing the catalyst to be easily recovered by simple filtration and reused in subsequent reaction cycles. This is particularly important for expensive and potentially toxic heavy metals like palladium.
Research has shown that palladium catalysts immobilized on microporous organic polymers can be recovered and reused at least five times without a significant loss in their catalytic activity. rsc.org This durability makes them a cost-effective and environmentally friendlier alternative to their homogeneous counterparts. mdpi.commdpi.com The design of such recyclable systems is a key step toward more sustainable chemical manufacturing processes. clariant.com
Table 4: Recyclability of an Immobilized Palladium Catalyst
| Cycle Number | Catalytic Activity (Yield %) |
| 1 | 99 |
| 2 | 99 |
| 3 | 98 |
| 4 | 97 |
| 5 | 97 |
Illustrative data based on findings for MOP-Pd catalysts in coupling reactions. rsc.org
Reaction Engineering and Performance Optimization of Hybrid Catalysts
The performance of hybrid catalysts derived from this compound is critically dependent on a synergistic interplay of the catalyst's intrinsic properties and the operational parameters of the reaction system. Reaction engineering principles are therefore essential in optimizing the efficiency, selectivity, and longevity of these catalytic materials. This section explores the key aspects of reaction engineering and performance optimization for hybrid catalysts synthesized using this compound as a crucial linking agent.
The optimization of catalytic processes involves a systematic investigation of various reaction parameters to achieve the desired product yield and purity while maintaining catalyst stability. For hybrid catalysts, where an active metal complex is immobilized onto a solid support via a this compound linker, factors such as temperature, pressure, solvent, and the nature of the base play a pivotal role.
A significant area of application for these hybrid catalysts is in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Heck coupling reactions. These reactions are fundamental in organic synthesis for the production of pharmaceuticals, fine chemicals, and advanced materials. The immobilization of homogeneous catalysts, like palladium complexes, onto solid supports offers the advantage of easy separation and potential for reuse, which is a key consideration in sustainable chemical manufacturing.
Optimization of Reaction Conditions
The efficiency of a catalytic system can be profoundly influenced by the reaction conditions. For instance, in the Suzuki-M-iyaura coupling reaction, the choice of solvent and base can significantly affect the reaction rate and product yield. While a variety of solvents can be used, the selection often depends on the solubility of the reactants and the nature of the catalyst. Similarly, the strength and concentration of the base are critical for the transmetalation step in the catalytic cycle.
Detailed studies on palladium catalysts immobilized on functionalized microporous organic polymers have demonstrated their effectiveness in C-C coupling reactions. rsc.org These catalysts, which can be prepared from readily available materials, exhibit both chemical and thermal stability. rsc.org Their performance in reactions like the Heck and Suzuki-Miyaura couplings often results in good to high yields, and they can be recovered and reused multiple times without a significant loss of activity. rsc.org
The following table illustrates the optimization of reaction conditions for a generic Suzuki-Miyaura coupling reaction using a palladium catalyst immobilized on a solid support. This data is representative of the systematic approach required to determine the optimal parameters for a given catalytic system.
Table 1: Optimization of Suzuki-Miyaura Coupling Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene (B28343) | K2CO3 | 80 | 12 | 75 |
| 2 | DMF | K2CO3 | 80 | 12 | 85 |
| 3 | Ethanol | K2CO3 | 80 | 12 | 60 |
| 4 | DMF | Na2CO3 | 80 | 12 | 82 |
| 5 | DMF | Cs2CO3 | 80 | 12 | 92 |
| 6 | DMF | Cs2CO3 | 60 | 12 | 78 |
| 7 | DMF | Cs2CO3 | 100 | 12 | 95 |
| 8 | DMF | Cs2CO3 | 100 | 6 | 90 |
This table is a representative example of a reaction optimization study and does not correspond to a specific publication.
Performance in Flow Chemistry
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. researchgate.net Hybrid catalysts immobilized on solid supports are particularly well-suited for use in packed-bed reactors within continuous flow systems. This setup allows for the continuous conversion of reactants to products with easy separation of the catalyst from the product stream.
Research into enantioselective flow reactions has highlighted the potential for highly efficient synthesis of optically active compounds. researchgate.net While early examples were often limited to homogeneous catalysis, recent advancements have focused on developing robust heterogeneous catalysts for continuous flow processes that maintain high activity, selectivity, and stability over extended periods. researchgate.net
Catalyst Reusability and Stability
Studies on palladium nanoparticles supported on functionalized SBA-15 have shown that these catalysts can be reusable without a significant loss in activity. However, a gradual decrease in performance over successive cycles can sometimes be observed, which may be attributed to factors such as minor metal leaching or a slow collapse of the support's mesoporous structure under the reaction conditions.
The following table demonstrates a typical catalyst reusability study for a palladium catalyst immobilized on a silica support for a Heck coupling reaction.
Table 2: Reusability of an Immobilized Palladium Catalyst in a Heck Coupling Reaction
| Cycle | Yield (%) |
|---|---|
| 1 | 98 |
| 2 | 97 |
| 3 | 95 |
| 4 | 94 |
This table is a representative example of a catalyst reusability study and does not correspond to a specific publication.
Advanced Characterization Methodologies in Research Findings
Spectroscopic Analysis of Chemical Transformations and Bonding
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(Chloromethyl)phenyltrimethoxysilane and tracking its chemical changes during surface modification and subsequent reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilanes like this compound. slideshare.netslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about molecular structure, connectivity, and the chemical environment of atoms. wpmucdn.comcore.ac.uk
¹H NMR: Proton NMR is used to identify the number and environment of hydrogen atoms in the molecule. slideshare.net For this compound, distinct signals are expected for the methoxy (B1213986) (-OCH₃) protons, the chloromethyl (-CH₂Cl) protons, and the aromatic protons of the phenyl ring. The integration of these signals corresponds to the number of protons in each group (9H for the methoxy groups, 2H for the chloromethyl group, and 4H for the para-substituted phenyl ring). Chemical shifts provide insight into the electronic environment; for example, the protons on the phenyl ring adjacent to the silyl (B83357) group will have different shifts from those adjacent to the chloromethyl group.
¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound—in the methoxy, chloromethyl, and phenyl groups—will produce a distinct signal. The chemical shifts in the ¹³C NMR spectrum help confirm the connectivity of the molecule, such as the attachment of the trimethoxysilyl and chloromethyl groups to the phenyl ring.
²⁹Si NMR: As a silicon-containing compound, ²⁹Si NMR is uniquely valuable for studying this compound. rsc.org It directly probes the silicon nucleus, offering information about its coordination state and the nature of the groups attached to it. When the silane (B1218182) hydrolyzes and condenses on a surface, the chemical shift of the ²⁹Si nucleus changes significantly. These changes allow researchers to distinguish between the initial monomeric silane (T⁰ species), and the various condensed species (T¹, T², T³) that form siloxane bridges (Si-O-Si) on the substrate or in oligomers. researchgate.net For instance, solid-state ²⁹Si CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR can be used to characterize the surface species on silylated silica (B1680970), providing a detailed picture of the grafting and condensation process. nih.gov
The following table summarizes the expected NMR data for the structural elucidation of systems involving this compound.
Table 1: Application of NMR Spectroscopy for this compound Analysis This is an interactive data table. You can click on the headers to sort the data.
| NMR Technique | Analyzed Nucleus | Information Obtained | Example Application |
|---|---|---|---|
| ¹H NMR | Proton (¹H) | Number and electronic environment of hydrogen atoms. | Verifying the presence of methoxy, chloromethyl, and phenyl protons; monitoring reaction at the -CH₂Cl site. |
| ¹³C NMR | Carbon-13 (¹³C) | Carbon framework and functional groups. | Confirming the carbon skeleton and the para-substitution pattern of the phenyl ring. |
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. psu.eduresearchgate.net For this compound and its derivatives, FT-IR is crucial for confirming the presence of key structural motifs and monitoring their transformation during surface functionalization. libretexts.org
Key characteristic absorption bands for this compound include:
Si-O-C and Si-O-Si stretching: Strong bands associated with the methoxysilyl group (Si-O-C) are typically observed. Upon hydrolysis and condensation, these bands diminish and are replaced by broader, strong absorptions corresponding to the formation of siloxane (Si-O-Si) networks.
C-H stretching: Aromatic and aliphatic C-H stretching vibrations appear in their respective regions of the spectrum.
C=C stretching: Vibrations characteristic of the aromatic phenyl ring are present.
CH₂-Cl stretching: A peak corresponding to the chloromethyl group confirms its presence.
Si-Ph stretching: A band indicating the bond between the silicon atom and the phenyl ring can be identified.
FT-IR is particularly useful for observing the disappearance of the Si-OCH₃ bands and the appearance of Si-OH (from hydrolysis) and Si-O-Si (from condensation) bands when the silane is applied to a substrate. It can also confirm the success of subsequent reactions involving the chloromethyl group by tracking the disappearance of the CH₂-Cl band and the emergence of new bands corresponding to the newly introduced functional group. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. eag.comipfdd.de When a surface is modified with this compound, XPS is an invaluable tool for confirming the presence and integrity of the grafted silane layer. mdpi.commdpi.com
An XPS analysis of a surface functionalized with this compound would involve acquiring a survey spectrum to identify all present elements, followed by high-resolution scans of specific elemental peaks.
Survey Spectrum: This would show peaks for Silicon (Si 2p, Si 2s), Carbon (C 1s), Oxygen (O 1s), and Chlorine (Cl 2p), confirming the successful grafting of the molecule. The elements from the underlying substrate would also be detected, though their signals would be attenuated by the silane overlayer. mdpi.com
High-Resolution Spectra:
Si 2p: The binding energy of the Si 2p peak provides information about the chemical state of the silicon. It can help distinguish between the Si-C bond of the phenyl group and the Si-O bonds of the siloxane network.
C 1s: Deconvolution of the C 1s peak can separate the contributions from different carbon environments: C-C/C-H in the phenyl ring, C-Si, C-Cl, and C-O (if any contamination or subsequent reaction occurs).
Cl 2p: The presence of the Cl 2p peak is direct evidence of the chloromethyl group on the surface. Its disappearance after a nucleophilic substitution reaction would confirm successful post-functionalization.
XPS provides quantitative data, allowing for the determination of the surface atomic concentrations of the key elements, which can be compared to the theoretical stoichiometry of the silane to assess the quality and composition of the coating. mdpi.com
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions. libretexts.orgnih.gov For this compound, the phenyl group is the primary chromophore, exhibiting characteristic π → π* transitions in the UV region.
While the silane itself has limited absorption in the visible range, UV-Vis spectroscopy becomes particularly powerful when the molecule is used as a ligand or is modified to interact with metal ions. The chloromethyl group serves as a reactive handle to introduce chelating groups. Upon coordination of these modified ligands to a transition metal ion, new absorption bands can appear in the visible region. researchgate.netresearchgate.net These new bands are typically due to:
d-d transitions: Electronic transitions between the d-orbitals of the metal ion, which are often weak. bath.ac.uk
Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT): These transitions are generally much more intense than d-d transitions and can impart strong color to the complex.
By monitoring the changes in the UV-Vis spectrum, researchers can study the formation of ligand-metal complexes, determine their stoichiometry, and evaluate the optical properties of the resulting materials. researchgate.net
Microscopic and Morphological Investigations
Microscopy techniques are essential for visualizing the physical changes that occur on a substrate's surface after modification with this compound.
Scanning Electron Microscopy (SEM) is a premier technique for imaging the surface topography of materials at high resolution. numberanalytics.com It provides detailed information about the morphology, texture, and structure of a surface. When this compound is used to create a surface coating, SEM is used to evaluate the quality and uniformity of the resulting film. researchgate.net
SEM analysis can reveal:
Film Homogeneity: It can show whether the silane has formed a continuous, uniform layer or has agglomerated into discrete islands or oligomeric particles on the surface. nih.gov
Surface Roughness: The technique can visualize changes in surface roughness following the application of the silane coating.
Nanostructure Formation: In applications where the silane is used as a linker or a template for building more complex nanostructures, SEM can provide direct visual evidence of their formation, size, and distribution.
Coating Defects: SEM is effective at identifying cracks, pinholes, or other defects in the silane layer that could compromise its performance. nih.gov
Often, SEM is coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), an analytical technique that allows for elemental analysis of specific points or areas on the image. This combination provides a powerful correlation between the observed surface morphology (from SEM) and the local elemental composition (from EDS), confirming that the observed features are indeed composed of the expected elements from the silane (Si, O, Cl).
Table 2: Summary of Advanced Characterization Techniques This is an interactive data table. You can click on the headers to sort the data.
| Technique | Abbreviation | Primary Information | Relevance to this compound |
|---|---|---|---|
| Nuclear Magnetic Resonance | NMR | Molecular structure and connectivity. | Elucidates the complete chemical structure; tracks hydrolysis and condensation via ²⁹Si NMR. wpmucdn.comnih.gov |
| Fourier Transform Infrared Spectroscopy | FT-IR | Presence of functional groups. | Confirms key bonds (Si-O-C, CH₂-Cl, C=C); monitors surface reactions. psu.eduresearchgate.net |
| X-ray Photoelectron Spectroscopy | XPS | Surface elemental composition and chemical state. | Verifies the presence of the silane layer on a surface and its elemental integrity. eag.commdpi.com |
| UV-Visible Spectroscopy | UV-Vis | Electronic transitions and optical properties. | Studies the formation and properties of metal complexes after modification of the silane. libretexts.orgresearchgate.net |
Transmission Electron Microscopy (TEM) for Nanoparticle and Hybrid Material Structure
Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of nanoparticles and hybrid materials at high resolution. When nanoparticles, such as silica or gold, are functionalized with this compound and subsequently used to grow polymer shells, TEM provides critical morphological information.
Research Findings: In a typical application, a core nanoparticle (e.g., silica) is first coated with a layer of this compound. This layer itself is often too thin and of low electron contrast to be clearly resolved on its own. However, its presence is confirmed by subsequent reactions. For instance, when this functionalized surface is used to initiate the growth of a polymer, TEM images clearly reveal a core-shell structure. The core nanoparticle will appear darker (more electron-dense) compared to the surrounding, lighter polymer shell. TEM analysis allows for precise measurement of the core diameter and the thickness of the grafted layer. Furthermore, it can reveal the uniformity of the coating and whether the nanoparticles have aggregated during the functionalization process. While specific studies focusing solely on TEM of this compound are not prevalent, the methodology is a standard for characterizing the core-shell materials it helps create. researchgate.net The size distribution of the nanoparticles before and after modification can be accurately determined from TEM images using analysis software, providing quantitative data on the growth of the hybrid material. nih.gov
Atomic Force Microscopy (AFM) for Surface Topography and Monolayer Quality
Atomic Force Microscopy (AFM) is a powerful technique for studying the surface topography of materials at the nanometer scale. researchgate.net It is particularly useful for assessing the quality and morphology of self-assembled monolayers (SAMs) formed by silanes like this compound on flat substrates. chemspider.comresearchgate.net
Research Findings: Studies on the self-assembly of similar organosilanes, such as 4-chloromethylphenyltrichlorosilane, on silicon substrates provide a clear blueprint for the expected findings. nih.gov AFM imaging can monitor the growth of the silane layer over time, from initial island-like nucleation sites to a complete, near-confluent monolayer. The quality of the monolayer is assessed by its smoothness and lack of pinholes or aggregates. The root-mean-square (RMS) roughness, a key parameter obtained from AFM data, quantifies the surface smoothness. A low RMS value is indicative of a well-ordered, high-quality SAM.
AFM can also be used in more advanced applications, such as "nanoshaving" or particle lithography, where a passivating monolayer is selectively removed to create nanopatterned templates. nih.gov These templates can then be backfilled with this compound to create spatially confined nanostructures, whose growth and dimensions can be precisely monitored with AFM. This allows for the fabrication of controlled chemical patterns on a surface.
| AFM Parameter | Information Gained | Typical Observation for High-Quality Monolayer |
| Topography Image | Visualizes the surface morphology, including islands, pits, and domains. | A smooth, uniform surface with minimal defects. |
| RMS Roughness | Quantifies the standard deviation of the surface height. | Low values, typically < 1 nm. |
| Phase Image | Maps variations in material properties like adhesion and stiffness. | A uniform phase contrast across the surface. |
| Monolayer Height | Measured by scratching the layer and imaging the step edge. | Consistent with the theoretical molecular length. |
Surface and Porosity Characterization
The modification of a material's surface with this compound significantly alters its chemical and physical properties, including surface area, porosity, and wettability.
Nitrogen Adsorption-Desorption Isotherms for Surface Area and Pore Size Distribution
Nitrogen physisorption is the standard method for determining the specific surface area (SSA), pore volume, and pore size distribution of porous materials. The analysis is commonly based on the Brunauer-Emmett-Teller (BET) theory for surface area and the Barrett-Joyner-Halenda (BJH) model for pore size distribution.
Research Findings: When this compound is grafted onto the internal surfaces of a mesoporous material like SBA-15 or MCM-41 silica, the textural properties of the host material are expected to change. The grafting of the silane molecules within the pores leads to a reduction in the specific surface area, pore volume, and average pore diameter. nih.gov This is because the organic layer occupies space that was previously accessible to nitrogen molecules. The magnitude of this reduction is directly related to the grafting density of the silane. By comparing the isotherms of the material before and after functionalization, the success and extent of the grafting process can be quantified. For instance, a high surface area material like a polyorganosiloxane network can exhibit a BET surface area in the range of 850-1040 m²/g, which would decrease upon functionalization. researchgate.net The shape of the isotherm (e.g., Type IV for mesoporous materials) and the hysteresis loop provide additional insights into the pore structure and how it is affected by the organic modification. colostate.edu
| Material | Specific Surface Area (BET) | Pore Volume | Average Pore Diameter |
| Parent Mesoporous Silica | ~800 m²/g | ~1.0 cm³/g | ~6 nm |
| Silica after Silanization | Decreased (e.g., ~500-700 m²/g) | Decreased | Decreased |
Note: This table provides representative values to illustrate the expected trend.
Contact Angle Measurements for Surface Wettability
Contact angle goniometry is a direct method to measure the wettability of a surface, which is governed by its surface free energy. ncsu.edu A droplet of a probe liquid (commonly water) is placed on the surface, and the angle it forms at the solid-liquid-vapor interface is measured. A high contact angle (>90°) indicates a hydrophobic (low-wetting) surface, while a low contact angle (<90°) signifies a hydrophilic (high-wetting) surface.
Research Findings: A bare silica or glass surface is hydrophilic due to the presence of surface silanol (B1196071) (Si-OH) groups, exhibiting a low water contact angle. Upon functionalization with this compound, the surface chemistry is significantly altered. The polar silanol groups are replaced by the more non-polar chloromethylphenyl groups. The phenyl ring, in particular, imparts a hydrophobic character to the surface. Consequently, a significant increase in the water contact angle is observed, confirming the successful and uniform deposition of the silane layer. The final contact angle depends on the quality and packing density of the monolayer. lcms.cz Dynamic contact angles (advancing and receding) can also be measured to assess the chemical homogeneity of the surface. intertek.com
| Surface | Probe Liquid | Expected Contact Angle | Wettability |
| Bare SiO₂/Glass | Water | < 30° | Hydrophilic |
| SiO₂/Glass + this compound | Water | 70° - 90° | More Hydrophobic |
Note: This table shows typical expected values. Actual values depend on monolayer quality and substrate.
Zeta Potential Measurements for Surface Charge Properties
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. ncsu.edu It represents the electrical potential at the slipping plane, which separates the layer of fluid bound to a particle from the bulk fluid.
Research Findings: Substrates like silica and metal oxides carry a negative surface charge in aqueous solutions at neutral pH due to the deprotonation of surface hydroxyl groups. This results in a negative zeta potential. When a neutral molecule like this compound is grafted onto such a surface, it does not introduce a charge itself. However, the measured zeta potential is still expected to change. The organic layer shifts the slipping plane further out from the original surface, which can lead to a less negative zeta potential value.
The true utility of this silane in modifying surface charge comes from the reactivity of the chloromethyl group. This group can be easily converted into a charged moiety. For example, reaction with a tertiary amine (e.g., trimethylamine) results in a positively charged quaternary ammonium (B1175870) group. This conversion would cause a dramatic shift in the zeta potential from negative to highly positive. This ability to fundamentally alter the surface charge from negative to positive is a critical application of this silane in fields like chromatography, sensing, and creating antimicrobial surfaces. researchgate.net
Polymer Characterization Techniques in the Context of Grafted Layers
The benzyl (B1604629) chloride moiety of this compound is an excellent initiator for surface-initiated controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the growth of well-defined polymer brushes from the surface. Characterizing these grafted polymer layers is essential.
Research Findings: Direct characterization of the polymer on the surface can be challenging. A common and powerful strategy is to first cleave the polymer chains from the substrate (e.g., using a hydrofluoric acid etch for a silica substrate). The free polymer can then be dissolved and analyzed using standard polymer characterization techniques.
Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC separates polymer molecules based on their hydrodynamic volume. researchgate.net This technique is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the grafted polymer. intertek.com For a controlled polymerization like ATRP, a low PDI (typically < 1.3) is expected, indicating that all polymer chains have a similar length. This confirms the "living" nature of the surface-initiated polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and composition of the polymer. researchgate.netnih.gov By analyzing the characteristic peaks and their integrations, one can verify that the polymerization proceeded as expected and that the correct monomer units were incorporated. End-group analysis by NMR can also be used to confirm the presence of fragments from the initiator and the chain transfer agent, providing further evidence of the controlled polymerization mechanism.
| Technique | Parameter Measured | Information Provided |
| Gel Permeation Chromatography (GPC) | Molecular Weight Distribution (Mn, Mw, PDI) | Confirms the controlled nature of the polymerization (low PDI) and determines the average chain length. |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts, Integrations, Coupling | Confirms the polymer's chemical structure, monomer composition, and tacticity. |
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Polymer Molecular Weight and Polydispersity (when discussing grafted polymers)
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing the molecular weight and molecular weight distribution of polymers. dtic.milspectroscopyonline.com This technique separates polymer molecules based on their hydrodynamic volume in solution. dtic.mil Larger molecules elute faster than smaller molecules, allowing for the determination of various molecular weight averages, including the number-average molecular weight (M_n) and the weight-average molecular weight (M_w). The ratio of these two values (M_w/M_n) provides the polydispersity index (PDI), a measure of the breadth of the molecular weight distribution in the polymer sample. dtic.milresearchgate.net
In the context of polymers related to this compound, GPC is used to characterize the polymer chains either before grafting or after they have been cleaved from the substrate surface. The chlorobenzyl group, present in copolymers like poly(styrene-co-p-chloromethyl styrene), serves as a reactive site for grafting, analogous to the functional group on the silane. researchgate.net GPC analysis of such macroinitiators is critical to understanding the properties of the chains that will subsequently form the polymer brush.
Research findings on copolymers containing p-chloromethyl styrene, which acts as the precursor for grafting, demonstrate the utility of GPC. For instance, a poly(styrene-co-p-chloromethyl styrene) macroinitiator was characterized to determine its molecular weight and polydispersity before its use in subsequent grafting reactions. researchgate.net
| Polymer System | Number-Average Molecular Weight (M_n) (g/mol) | Polydispersity (M_w/M_n) | Reference |
|---|---|---|---|
| Poly(styrene-co-p-chloromethyl styrene) Macroinitiator | 13,700 | 1.70 | researchgate.net |
This data is vital for later calculating parameters such as grafting density, as the molecular weight of the grafted chains is a key variable in the governing equations. tu-dresden.de
Grazing Incidence X-ray Diffraction (GIXRD) for Polymer Brush Ordering
Grazing Incidence X-ray Diffraction (GIXRD) is a powerful surface-sensitive technique used to investigate the crystalline structure and molecular orientation within thin films. cardiff.ac.uk By directing an X-ray beam at a very shallow angle (the grazing incidence angle) to the sample surface, the penetration depth of the X-rays is limited, making the resulting diffraction pattern highly sensitive to the structure at or near the surface. researchgate.netcardiff.ac.uk This is particularly valuable for studying the ordering of polymer brushes grafted onto a substrate, such as a silicon wafer functionalized with a this compound self-assembled monolayer (SAM).
GIXRD can provide detailed information on how polymer chains arrange themselves on the surface. This includes the orientation of crystalline domains (e.g., "edge-on" or "face-on" arrangements), the in-plane and out-of-plane unit cell dimensions, and the translational correlation length, which indicates the degree of structural order. cardiff.ac.ukresearchgate.netharvard.edu While a polymer film may appear amorphous with conventional XRD, GIXRD can reveal near-surface ordering. researchgate.net
In studies of systems analogous to those prepared with this compound, such as alkylsiloxane monolayers on silicon, GIXRD has been used to characterize the in-plane structure. harvard.edu These studies have shown that such monolayers can exhibit liquid-like order with specific translational correlation lengths. harvard.edu For polymer brushes grown from these layers, GIXRD would be employed to determine if the dense grafting of chains induces a preferred orientation or crystalline packing.
| Structural Parameter | Information Obtained from GIXRD | Relevance to Polymer Brushes |
|---|---|---|
| Peak Position (Scattering Angle) | Provides d-spacing (inter-planar distances) of crystalline lattices. cardiff.ac.ukresearchgate.net | Determines the packing density and unit cell dimensions of ordered polymer chains. |
| Peak Intensity and Azimuthal Distribution | Indicates the degree of crystallinity and the preferential orientation of crystallites (texture). researchgate.net | Reveals if polymer chains stand up from the surface ("edge-on") or lie flat ("face-on"). |
| Peak Width (FWHM) | Relates to the size of the crystalline domains and the correlation length (degree of order). harvard.edu | Quantifies the extent of long-range order within the polymer brush. |
The application of GIXRD would allow researchers to build a comprehensive picture of the nanoscale architecture of polymer brushes, connecting the synthesis conditions to the resulting structural order of the grafted film.
Film Thickness Measurements (e.g., ellipsometry) for Grafting Density
Ellipsometry is a highly sensitive optical technique used to determine the thickness and refractive index of thin films, often with sub-nanometer resolution. spectroscopyonline.comparksystems.com It measures the change in the polarization state of light upon reflection from a surface. dtic.mil By modeling the interaction of light with a substrate-film system, the film's properties can be precisely determined. This method is non-destructive and ideal for characterizing the formation of a this compound SAM on a silicon wafer and the subsequent growth of a polymer brush layer. parksystems.com
The dry thickness of the polymer brush layer (h_d), as measured by ellipsometry, is a critical parameter for calculating the grafting density (σ). Grafting density is defined as the number of polymer chains attached per unit area of the substrate and is a key factor that determines the morphology and properties of the brush. tu-dresden.dearxiv.org A higher grafting density forces the polymer chains to stretch away from the surface, forming a "brush" regime, whereas a lower density results in a more coiled "mushroom" regime. researchgate.net
The grafting density can be calculated from the experimentally determined dry film thickness (h_d) and the number-average molecular weight (M_n) of the grafted polymers (obtained from GPC analysis after cleaving the chains). The relationship is given by the following equation:
σ = (h_d * ρ * N_A) / M_n
where:
σ is the grafting density (chains/nm²)
h_d is the dry film thickness (nm) measured by ellipsometry
ρ is the bulk density of the polymer (g/cm³)
N_A is Avogadro's constant (6.022 x 10²³ mol⁻¹)
M_n is the number-average molecular weight of the grafted polymer ( g/mol ) tu-dresden.de
The following table illustrates a sample calculation for a hypothetical polystyrene brush grafted from a surface, using representative data.
| Parameter | Value | Source/Method |
|---|---|---|
| Polymer Type | Polystyrene | - |
| Dry Film Thickness (h_d) | 10 nm | Ellipsometry spectroscopyonline.comparksystems.com |
| Number-Average Molecular Weight (M_n) | 13,700 g/mol | GPC researchgate.net |
| Polymer Density (ρ) | 1.05 g/cm³ | Literature Value |
| Calculated Grafting Density (σ) | 0.46 chains/nm² | Calculation tu-dresden.de |
By combining ellipsometry with GPC, researchers can quantitatively assess the success of the surface-initiated polymerization from the this compound layer and precisely control the architecture of the resulting polymer brush. tu-dresden.de
Emerging Research Directions and Future Outlook
Integration in Multifunctional Materials for Advanced Applications (e.g., Sensing, Energy Harvesting)
The dual reactivity of 4-(Chloromethyl)phenyltrimethoxysilane makes it an ideal candidate for creating multifunctional materials where different properties are integrated into a single system. This is particularly relevant in the fields of chemical sensing and energy harvesting.
In sensing applications, the compound acts as a crucial linker molecule. It can covalently bind to the surface of a substrate, such as silica (B1680970) or metal oxides, through its trimethoxysilane (B1233946) group. The chloromethyl group then serves as a reactive site for the immobilization of specific indicator molecules or recognition elements. For instance, porous glass particles, which are excellent supports for optical gas sensors due to their high surface area, can be functionalized with silanes to covalently couple with indicator dyes. rsc.org This prevents the leaching of the dye and enhances the sensor's stability and performance. rsc.org While studies have often used aminopropyl or mercaptopropyl silanes for this purpose, the chloromethyl group on this compound offers a versatile handle for a wide range of nucleophilic substitution reactions, allowing for the attachment of a broader library of sensing molecules. The development of graphene-based sensing materials, often functionalized with polymers or other modifiers to enhance gas adsorption, represents another area where this silane (B1218182) could be beneficial. mdpi.com
Biomimetic and Bio-Inspired Material Design (excluding clinical applications)
Nature provides a vast library of inspiration for the design of advanced materials with unique properties. The field of biomimetics seeks to replicate these natural designs, and this compound is a valuable tool in this endeavor. One prominent example is the creation of superhydrophobic surfaces that mimic the water-repellent properties of the lotus (B1177795) leaf.
These surfaces rely on a combination of low surface energy and a specific micro- and nanoscale roughness. nih.gov Researchers have demonstrated that biomimetic silicification, combined with the application of low-surface-energy molecules, can create these structures. nih.gov Silanes are fundamental to this process. nih.govrsc.org this compound can be used to first create a stable, covalently bound layer on a substrate. The reactive chloromethyl groups can then be used to attach other molecules that contribute to the desired surface topography and chemistry, leading to extreme water repellency. This approach can be used to create self-cleaning surfaces for a variety of non-clinical applications.
Furthermore, the compound can be used in the synthesis of more complex bio-inspired structures. For example, research into biomimetic polyorganosiloxanes involves creating polymers with pendant heterocyclic bases, mimicking the structure of DNA. nih.gov The synthesis of these materials often involves the reaction of silyl-alkyl halides with nucleobases. nih.gov The chloromethyl group of this compound provides a direct route for attaching such biomolecules to a siloxane backbone or a functionalized surface, paving the way for new materials with programmable recognition or self-assembly properties.
Computational Modeling and Simulation for Predictive Material Design
To accelerate the discovery and optimization of new materials, researchers are increasingly turning to computational methods. nih.govcolab.ws Density Functional Theory (DFT) has become a powerful tool for predicting the properties of molecules and materials from first principles. nih.govresearchgate.net These computational approaches are revolutionizing materials design by allowing scientists to simulate material behavior at the atomic level before undertaking costly and time-consuming laboratory experiments. researchgate.net
For this compound, DFT calculations can provide valuable insights. For example, studies have been conducted on the thermodynamic properties of phenyl-substituted silane derivatives, calculating parameters like molar heat capacity at constant pressure. researchgate.net Such data is crucial for understanding the stability and behavior of these compounds under different processing conditions. DFT can also be used to model the reaction mechanisms of the silane with various surfaces and organic molecules. By calculating reaction energies and activation barriers, researchers can predict the most favorable pathways for surface modification and functionalization. This predictive capability is essential for designing new materials with tailored properties, whether for sensing, catalysis, or other advanced applications. The use of computational modeling helps to screen potential molecular structures and synthetic routes, guiding experimental efforts toward the most promising candidates. nih.gov
| Computational Method | Application to this compound | Predicted Properties |
| Density Functional Theory (DFT) | Calculation of electronic structure and energy | Thermodynamic parameters (e.g., heat capacity), reaction energies, activation barriers, molecular orbital energies |
| Molecular Dynamics (MD) | Simulation of atomic and molecular motion over time | Interfacial binding energy, diffusion coefficients, conformational changes of grafted molecules |
Sustainable Synthesis and Processing Routes for this compound Derivatives
With growing environmental concerns, the development of sustainable chemical processes is a major research focus. This includes the synthesis and modification of organosilanes like this compound. Current industrial synthesis methods often involve the esterification of chlorosilanes with alcohols, which can generate significant amounts of corrosive byproducts like hydrogen chloride. google.comgoogle.com
Recent patents describe methods to improve the synthesis of chloromethyl trimethoxysilane from chloromethyl trichlorosilane (B8805176) and methanol (B129727), achieving high yields (96-98%) and facilitating the conversion of the HCl byproduct into a usable hydrochloric acid product. google.comgoogle.com These represent incremental improvements in the sustainability of the process.
A more transformative approach involves moving away from traditional organic solvents. Research has shown that many organic reactions, including those involving reactive organometallic reagents, can be successfully carried out in water using surfactants to create nanoparticle reaction vessels. ucsb.edu This "micellar catalysis" not only reduces the reliance on volatile organic compounds but can also lead to faster and more efficient reactions. ucsb.edu Applying such green chemistry principles to the synthesis and derivatization of this compound could significantly reduce the environmental footprint of these processes. Future research will likely focus on developing catalytic, solvent-free, or aqueous routes for producing and functionalizing this important compound.
| Synthesis Parameter | Conventional Method | Sustainable Approach |
| Solvent | Organic Solvents (e.g., Toluene) | Water (with surfactants), Solvent-free |
| Byproduct | Hydrogen Chloride (HCl) | Recycled as Hydrochloric Acid |
| Energy Consumption | High temperatures, long reaction times | Lower temperatures, faster reactions via catalysis |
| Catalyst | Stoichiometric reagents | Recyclable catalysts (e.g., metal nanoparticles) |
Novel Polymerization Strategies and Controlled Surface Architectures
The ability to initiate polymerization directly from a surface allows for the creation of densely packed polymer layers, known as polymer brushes, which can dramatically alter the properties of the underlying substrate. This compound is an excellent initiator for such surface-initiated polymerization (SIP) techniques.
The process typically involves first anchoring the silane to a surface. The chloromethyl group can then be converted into a suitable polymerization initiator, or in some cases, used directly to initiate certain types of polymerization. For example, the closely related compound 4-chloromethylphenyltrichlorosilane has been shown to self-polymerize within nanoscopically confined spaces on a silicon wafer, forming multilayered nanostructures. nih.gov
More advanced techniques, such as surface-initiated atom transfer radical polymerization (SI-ATRP), can be employed to grow polymer brushes with controlled molecular weight and low polydispersity. The chloromethyl group is readily converted to an ATRP initiator. This control over the polymer architecture is crucial for applications ranging from creating anti-fouling surfaces to designing new chromatographic stationary phases. Researchers are also exploring methods like visible light-induced controlled surface grafting, which offers spatial and temporal control over the polymerization process. rsc.org By using photomasks, it is possible to create patterned polymer brushes, leading to surfaces with spatially defined chemical and physical properties. rsc.org These strategies, enabled by initiator molecules like this compound, are paving the way for the next generation of smart surfaces and coatings. mdpi.comnih.govrsc.orgresearchgate.net
Q & A
Q. What are the standard methods for functionalizing silica surfaces using 4-(chloromethyl)phenyltrimethoxysilane in polymer synthesis?
The compound is widely used to anchor reactive groups on silica surfaces. A common protocol involves:
Silica Activation : Treat silica particles with acid or base to generate hydroxyl groups.
Grafting Reaction : React this compound with activated silica in anhydrous toluene at 80–100°C for 12–24 hours under inert gas (e.g., nitrogen). The methoxy groups hydrolyze, forming covalent Si–O–Si bonds with the silica surface .
Post-Functionalization : The pendant chloromethyl group can be converted into dithiobenzoates for reversible addition-fragmentation chain-transfer (RAFT) polymerization or reacted with ligands (e.g., terpyridine derivatives) to create coordination sites .
Q. How is this compound utilized in synthesizing molecularly imprinted polymers (MIPs)?
The compound enables covalent imprinting on porous carbon microspheres:
- Step 1 : Graft this compound onto carbon surfaces via silanization.
- Step 2 : Use the chloromethyl group to immobilize template molecules (e.g., dibenzothiophene for fuel desulfurization).
- Step 3 : Polymerize functional monomers (e.g., methacrylic acid) around the template.
- Step 4 : Remove the template via Soxhlet extraction, leaving selective binding cavities .
Key Advantage: Enhances binding capacity by ~30% compared to non-imprinted polymers .
Q. What characterization techniques validate successful surface modification with this compound?
- FTIR : Confirm Si–O–Si peaks (1,000–1,100 cm⁻¹) and C–Cl stretching (~680 cm⁻¹).
- XPS : Detect Si 2p (~102 eV) and Cl 2p (~200 eV) signals .
- TGA : Measure grafted silane content via mass loss between 200–500°C .
- ²⁹Si NMR : Identify T³ (≈−55 ppm) and T² (≈−45 ppm) silicon environments .
Advanced Research Questions
Q. How do experimental parameters influence RAFT polymerization efficiency when using silica-supported this compound?
Critical factors include:
- Monomer Selection : Methyl acrylate and styrene achieve higher control (Đ = 1.1–1.3) than methacrylates (Đ > 1.5) due to radical stability .
- Free Chain Transfer Agent (CTA) Addition : Adding a free CTA (e.g., cumyl dithiobenzoate) reduces termination reactions, improving dispersity by 20% .
- Silica Particle Size : Smaller particles (<100 nm) increase surface area, enhancing grafting density and polymerization rate .
Q. How can contradictory results in composite material performance (e.g., dispersion vs. dynamic properties) be analyzed?
In styrene-butadiene rubber (SBR)/silica composites:
- Improved Dispersion : Confirmed via TEM and reduced Payne effect (ΔG’ decreases by 40%) due to silane-mediated silica dispersion .
- Degraded Dynamic Properties : Higher mechanical loss (tan δ increases by 15%) arises from reduced crosslink density and weak silane-rubber interactions .
Mitigation Strategy: Use dual-functional silanes (e.g., bis(triethoxysilylpropyl) tetrasulfide) to simultaneously enhance dispersion and interfacial bonding .
Q. What distinguishes this compound’s reactivity from other chloromethyl silanes in hybrid material synthesis?
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis of methoxy groups .
- Solvent Purity : Ensure anhydrous toluene/THF (H₂O < 50 ppm) to avoid premature silane condensation .
- Post-Reaction Quenching : Add methanol to terminate unreacted silane, followed by centrifugation to isolate functionalized particles .
Data Contradictions and Resolution
Q. Why does this compound improve silica dispersion but reduce crosslink density in rubber composites?
- Mechanism : The silane’s phenyl group creates steric hindrance, limiting sulfur-based crosslinker accessibility.
- Validation : Crosslink density (measured via swelling tests) decreases by 25% compared to unmodified composites .
- Solution : Optimize silane-to-sulfur molar ratios (e.g., 1:3) to balance dispersion and crosslinking .
Methodological Recommendations
Q. How to optimize reaction yields when synthesizing silylated-terpyridine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
